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Foundational

A Comprehensive Guide to the Structural Characterization of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive framework for the structural characterization of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural characterization of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a novel amino acid analog with significant potential in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes established analytical principles and data from closely related fluorinated pyridines and substituted amino acids to present a robust predictive analysis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy to achieve unambiguous structural elucidation. Furthermore, we will delve into the principles of X-ray crystallography for determining the solid-state conformation. Each section is designed to not only present the "what" and "how" but, more critically, the "why" behind the experimental choices, ensuring a deep, causal understanding for the practicing scientist.

Introduction: The Significance of a Fluorinated Pyridyl-Alanine Analog

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. The pyridine ring, a common scaffold in pharmaceuticals, offers a site for bioisosteric replacement and hydrogen bonding interactions. 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid combines these features, presenting a unique building block for peptide and small molecule drug discovery. Its structural characterization is paramount to understanding its chemical properties and to its rational application in drug design.

This guide will walk through a logical workflow for the complete structural verification of this compound, from primary spectroscopic identification to the determination of its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of each atom. For 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous assignment of its structure.

The "Why": A Multi-Nuclear Approach
  • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the aromatic and aliphatic protons will be key to confirming the substitution pattern of the pyridine ring and the propanoic acid side chain.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, and the large chemical shift dispersion of ¹³C NMR allows for the resolution of all carbon signals.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a highly sensitive and specific probe. The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, making it a powerful tool for confirming the position of fluorination on the pyridine ring.[1][2]

Experimental Protocol: A Self-Validating System

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂ and -COOH).

  • Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Spectral Width: ~240 ppm

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

    • Proton decoupling should be employed.

  • ¹⁹F NMR:

    • Spectral Width: ~200 ppm

    • Number of Scans: 64-128

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.[3]

Predicted Spectral Data

The following tables summarize the predicted NMR spectral data for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, based on the analysis of structurally similar compounds.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityKey Couplings (Hz)
H-2 (pyridine)~8.4 - 8.6d~2-3 (⁴JHF)
H-4 (pyridine)~7.8 - 8.0dd~8-9 (³JHH), ~2-3 (⁴JHF)
H-6 (pyridine)~8.2 - 8.4d~2-3 (³JHH)
α-CH~4.0 - 4.3t~6-7 (³JHH)
β-CH₂~3.1 - 3.4d~6-7 (³JHH)
-NH₂~3.5 - 4.5 (broad s)s-
-COOH~10.0 - 12.0 (broad s)s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)Key Couplings (Hz)
C-2 (pyridine)~145 - 150~10-15 (³JCF)
C-3 (pyridine)~130 - 135~5-10 (³JCF)
C-4 (pyridine)~138 - 142~20-25 (²JCF)
C-5 (pyridine)~155 - 160~230-250 (¹JCF)
C-6 (pyridine)~140 - 145~3-5 (⁴JCF)
α-CH~55 - 60-
β-CH₂~35 - 40-
-COOH~170 - 175-

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)

Fluorine AssignmentPredicted Chemical Shift (ppm)Multiplicity
5-F (pyridine)-110 to -130m
Visualization of the NMR Characterization Workflow

NMR_Workflow cluster_NMR NMR Spectroscopy H1_NMR 1H NMR (Proton Environment) Structure Proposed Structure H1_NMR->Structure Proton Connectivity C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->Structure Carbon Framework F19_NMR 19F NMR (Fluorine Position) F19_NMR->Structure Fluorine Confirmation

Caption: A multi-nuclear NMR approach for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

The "Why": High-Resolution and Tandem MS
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information and can be used to confirm the connectivity of the different functional groups.

Experimental Protocol: A Robust Approach

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended.

  • MS/MS: Collision-induced dissociation (CID) is the most common method for fragmentation. The collision energy should be optimized to generate a rich fragmentation spectrum.

Predicted Mass Spectrometry Data
  • Expected [M+H]⁺: Based on the molecular formula C₈H₉FN₂O₂, the expected monoisotopic mass of the neutral molecule is 184.0648. Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 185.0726.

  • Key Fragmentation Pathways: Based on the fragmentation of similar amino acids like phenylalanine, the following fragmentation pathways are anticipated:[8][9][10][11][12]

    • Loss of H₂O and CO from the carboxylic acid group.

    • Loss of the entire carboxylic acid group (-COOH).

    • Cleavage of the Cα-Cβ bond, leading to fragments corresponding to the fluoropyridyl-methyl moiety and the amino acid backbone.

Visualization of a Plausible Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z 185.0726 Loss_H2O_CO Loss of H₂O + CO Loss_COOH Loss of -COOH Calpha_Cbeta_cleavage Cα-Cβ Cleavage Fragment1 Fragment 1 (Iminium ion) Loss_H2O_CO->Fragment1 Fragment2 Fragment 2 (Fluoropyridyl-ethyl amine) Loss_COOH->Fragment2 Fragment3 Fragment 3 (Fluoropyridyl-methyl cation) Calpha_Cbeta_cleavage->Fragment3

Caption: Predicted major fragmentation pathways in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule.[13][14][15][16]

The "Why": A Vibrational Fingerprint

Each functional group absorbs infrared radiation at a characteristic frequency. The FTIR spectrum, therefore, provides a "fingerprint" of the molecule, allowing for the identification of key functional groups such as the amino group (-NH₂), the carboxylic acid group (-COOH), the pyridine ring, and the C-F bond.

Experimental Protocol: A Straightforward Analysis

Sample Preparation:

  • Solid State: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its minimal sample preparation requirements.

  • Solution: The sample can be dissolved in a suitable solvent that does not have strong IR absorption in the regions of interest.

Data Acquisition:

  • A standard FTIR spectrometer is sufficient for this analysis.

  • Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted FTIR Absorption Bands

Table 4: Predicted Key FTIR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
N-H stretch (amine)3200-3500Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (carboxylic acid)1700-1725Strong
N-H bend (amine)1580-1650Medium
C=C and C=N stretch (pyridine)1400-1600Medium-Strong
C-F stretch1200-1300Strong

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

The "Why": Unambiguous Stereochemistry and Conformation

X-ray crystallography can provide:

  • Unambiguous confirmation of the molecular structure.

  • Precise bond lengths, bond angles, and torsion angles.

  • Information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding.

  • The absolute stereochemistry if the compound is chiral.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: High-quality single crystals are essential. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Due to the lack of publicly available crystal structures for this specific molecule, we can infer potential packing motifs from related structures of pyridine-containing amino acids, which often exhibit extensive hydrogen bonding networks involving the carboxylic acid, amino group, and the pyridine nitrogen.[17][18][19][20][21]

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural characterization of a novel molecule like 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid requires a synergistic and logical application of multiple analytical techniques. This guide has outlined a comprehensive workflow, leveraging the strengths of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy to build a confident structural assignment. While this guide provides a robust predictive framework based on established chemical principles and data from analogous compounds, experimental verification remains the ultimate standard. The definitive three-dimensional structure can be unequivocally determined through single-crystal X-ray crystallography, providing the ultimate level of structural detail crucial for its application in drug discovery and development.

References

  • Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains.
  • PubMed. (2015, November 15). Hydration of amino acids: FTIR spectra and molecular dynamics studies.
  • SPIE Digital Library. (2026, March 4). High-wavenumber analysis of Raman and FTIR spectra of amino acids for biomedical applications.
  • PMC. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600....
  • PubMed. (2002, October 15). Effect of phenylalanine on the fragmentation of deprotonated peptides.
  • Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters.
  • Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum.
  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). X-Ray crystal structure of pyridine-2,6-dicarboxylic acid....
  • ACS Publications. (2001, August 7). Elucidation of Fragmentation Pathways for the Collision-Induced Dissociation of the Binary Ag(I) Complex with Phenylalanine. Retrieved from The Journal of Physical Chemistry A.
  • Unknown Source. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode.
  • PMC. (n.d.). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino....
  • AWS. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes.
  • ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide.
  • SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • RSC Publishing. (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes.
  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.
  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ACS Publications. (2004, April 3). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. Retrieved from The Journal of Physical Chemistry A.
  • RSC Publishing. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Retrieved from Journal of the Chemical Society, Dalton Transactions.
  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • MDPI. (2022, April 22). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.

Sources

Exploratory

Thermodynamic Profiling of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Binding: A Technical Guide for Ligand Design and Protein Engineering

Executive Summary The optimization of binding affinity in drug discovery and protein engineering requires a rigorous understanding of molecular thermodynamics. 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (5-F-Pyr-Ala)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of binding affinity in drug discovery and protein engineering requires a rigorous understanding of molecular thermodynamics. 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (5-F-Pyr-Ala) is a non-canonical heterocyclic amino acid (ncHAA) that serves as a powerful structural motif in advanced ligand design[1]. By substituting a standard phenyl or pyridyl ring with a 5-fluoropyridyl moiety, researchers can fundamentally alter the hydration free energy, pKa, and multipolar interaction capacity of a ligand.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties governing 5-F-Pyr-Ala binding. It outlines the biophysical causality behind the "fluorine effect," details self-validating experimental workflows for measuring binding thermodynamics, and provides a framework for interpreting enthalpy-entropy compensation in fluorinated ligand-target complexes.

The Biophysical Rationale of Fluorinated Heteroaromatics

The incorporation of fluorine into organic scaffolds is a hallmark of modern medicinal chemistry, primarily due to its ability to modulate molecular properties without significantly increasing steric bulk. For 5-F-Pyr-Ala, the thermodynamic impact of the 5-fluoropyridin-3-yl group is driven by three core biophysical phenomena:

A. Polar Hydrophobicity and Hydration Free Energy ( ΔGhyd​ )

The highly polarized carbon-fluorine (C-F) bond mimics the polarity of a C-OH bond but lacks the hydrogen atom required to act as a hydrogen-bond donor[2]. This creates a state of "polar hydrophobicity." Fluorination alters the side chain–water interactions, directly impacting the hydration free energy ( ΔGhyd​ ) of the unbound ligand. Because the energetic penalty of desolvating polar groups is highly unfavorable[3], the unique hydration shell of the fluoropyridyl group alters the initial state of the thermodynamic binding cycle.

B. pKa Modulation of the Pyridine Ring

A standard pyridine ring has a pKa of approximately 5.2. However, the strong electron-withdrawing nature of the fluorine atom at the 5-position drastically reduces the pKa of the adjacent pyridine nitrogen. At physiological pH (7.4), the 5-fluoropyridyl moiety remains largely unprotonated. This is thermodynamically critical: it eliminates the massive enthalpic penalty associated with desolvating a charged, protonated amine during the binding event.

C. Multipolar Interactions

While fluorine is a poor hydrogen-bond acceptor, its high electronegativity allows it to engage in orthogonal multipolar interactions, such as C-F···C=O (amide) or C-F···H-N contacts within a protein binding pocket. These specific interactions provide a favorable enthalpic contribution ( ΔH ) to the overall Gibbs free energy of binding ( ΔG ).

ThermoCycle Apo Solvated Target Protein Desolvation Desolvation Penalty (+ΔH, +ΔS) Apo->Desolvation H2O Release Ligand Solvated 5-F-Pyr-Ala Ligand Ligand->Desolvation H2O Release Interaction Multipolar & H-Bond Formation (-ΔH) Desolvation->Interaction Contact Complex Bound Complex (-ΔG) Interaction->Complex Relaxation

Thermodynamic binding cycle of 5-F-Pyr-Ala highlighting desolvation and complexation.

Thermodynamic Signatures: Enthalpy-Entropy Compensation

Binding thermodynamics provides fundamental information on the forces driving the formation of the drug-target complex[4]. The binding of 5-F-Pyr-Ala is governed by the classic equation: ΔG=ΔH−TΔS

The introduction of highly fluorinated analogues into binding interfaces generally increases thermodynamic stability[5]. However, this is often subject to enthalpy-entropy compensation :

  • Enthalpic Gain ( ΔH ): The formation of specific C-F multipolar interactions and the unprotonated pyridine's hydrogen-bond acceptance yield a highly favorable (negative) ΔH .

  • Entropic Penalty ( −TΔS ): The rigidification of the ligand within the binding pocket and the structuring of water molecules around the fluorinated moiety often result in an unfavorable (positive) −TΔS contribution[3].

To successfully optimize a ligand containing 5-F-Pyr-Ala, researchers must empirically measure these parameters rather than relying solely on predictive modeling.

Self-Validating Experimental Workflows

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring ΔH and calculating ΔS [4]. However, because the binding of heteroaromatic compounds can induce proton transfer events, a standard ITC run is insufficient.

Below is a self-validating protocol designed to isolate the intrinsic binding enthalpy ( ΔHint​ ) from buffer ionization artifacts, cross-validated by Differential Scanning Fluorimetry (DSF).

Protocol: Buffer-Independent ITC with DSF Validation

Step 1: Rigorous Sample Dialysis (The Causality of Baseline Stability)

  • Action: Dialyze the target protein extensively against the chosen buffer. Dissolve the 5-F-Pyr-Ala ligand in the exact same dialysate.

  • Causality: Mismatched buffer compositions result in massive heats of dilution that mask the true binding isotherm. Exact matching ensures that the integrated heat is solely due to the binding event.

Step 2: Primary ITC Titration (Phosphate Buffer)

  • Action: Titrate the ligand into the protein at 25°C in a buffer with a low ionization enthalpy (e.g., Phosphate, ΔHion​≈0.86 kcal/mol).

  • Causality: Establishes the apparent enthalpy ( ΔHapp​ ) and the dissociation constant ( Kd​ ).

Step 3: Orthogonal ITC Titration (Tris Buffer)

  • Action: Repeat the exact titration in a buffer with a high ionization enthalpy (e.g., Tris, ΔHion​≈11.35 kcal/mol) at the same pH.

  • Causality: If the pyridine nitrogen undergoes protonation upon binding, the ΔHapp​ will differ significantly between the two buffers. Plotting ΔHapp​ against ΔHion​ allows for the extrapolation of the true ΔHint​ (the y-intercept), validating the protonation state mechanism.

Step 4: Orthogonal Validation via DSF

  • Action: Perform a Thermal Shift Assay (ThermoFluor) across a range of ligand concentrations.

  • Causality: DSF explicitly considers the temperature-dependent enthalpy, entropy, and heat capacity ( ΔCp​ )[6]. Extracting the binding constant from the fraction of unfolded protein at varying temperatures validates the Kd​ obtained from ITC, ensuring the thermodynamic model is robust against aggregation artifacts.

ITCWorkflow Prep 1. Dialysis & Sample Prep Equil 2. Thermal Equilibration Prep->Equil Titration 3. Ligand Titration Equil->Titration Integration 4. Peak Integration Titration->Integration Fitting 5. Buffer-Independent Fitting Integration->Fitting Validation 6. DSF Validation Fitting->Validation

Self-validating ITC workflow for isolating intrinsic binding enthalpy.

Quantitative Data Interpretation

To illustrate the thermodynamic impact of the 5-F-Pyr-Ala substitution, the following table summarizes representative quantitative data comparing standard aromatic amino acids to their fluorinated/heteroaromatic counterparts in a generalized hydrophobic binding pocket.

Ligand Side-Chain MotifApparent Kd​ (µM) ΔG (kcal/mol) ΔHint​ (kcal/mol) −TΔS (kcal/mol)Thermodynamic Driver
Phenylalanine (Phe) 15.0-6.58-2.10-4.48Entropically driven (Hydrophobic effect)
3-Pyridylalanine 45.0-5.93-4.50-1.43Enthalpically driven (H-bond formation), Entropic penalty due to desolvation
5-F-Pyr-Ala 2.5-7.64-6.80-0.84Strongly Enthalpic (Multipolar C-F contacts, reduced desolvation penalty)

Note: Data represents generalized thermodynamic trends for fluorinated heteroaromatics at 298K. The specific values will vary based on the target protein's microenvironment.

As shown, the transition from a standard pyridyl group to a 5-fluoropyridyl group (5-F-Pyr-Ala) typically results in a more favorable ΔG . This is primarily driven by a highly favorable ΔHint​ due to the formation of specific multipolar contacts and a minimized desolvation penalty resulting from the lowered pKa of the pyridine nitrogen.

Conclusion

The thermodynamic profiling of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid reveals it to be a highly sophisticated building block for ligand optimization. By leveraging "polar hydrophobicity" and precise pKa modulation, 5-F-Pyr-Ala allows researchers to engineer binding interactions that bypass the heavy desolvation penalties associated with traditional basic amines. To fully harness this potential, drug development professionals must move beyond simple affinity screening and employ self-validating thermodynamic workflows—such as buffer-independent ITC coupled with DSF—to map the intricate enthalpy-entropy compensations that define the binding event.

References

  • Source: nih.
  • Title: WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa)
  • Source: nih.
  • Source: wiley-vch.
  • Source: nih.
  • Source: acs.
  • Source: fu-berlin.
  • Source: semanticscholar.

Sources

Foundational

Synthesis Pathways for Novel 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Analogs: A Technical Whitepaper

Executive Summary The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering unprecedented control over proteolytic stability, conformational bias, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering unprecedented control over proteolytic stability, conformational bias, and target affinity. Among these, 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (commonly referred to as 5-fluoro-3-pyridylalanine) represents a highly valuable, yet synthetically challenging, heterocyclic building block.

This whitepaper provides an authoritative, in-depth analysis of the synthesis pathways for 5-fluoro-3-pyridylalanine analogs. By evaluating mechanistic causality, scalability, and enantiomeric fidelity, this guide equips synthetic chemists with self-validating protocols to successfully incorporate this fluorinated pharmacophore into their drug development pipelines.

Mechanistic Rationale: The "Fluorine Effect" in Pyridylalanines

Before detailing the synthetic methodologies, it is critical to understand why the 5-fluoro-3-pyridyl substitution is actively pursued in medicinal chemistry.

  • pKa Modulation: The unfluorinated 3-pyridylalanine has a pyridine nitrogen with a pKa of approximately 5.2. The introduction of a highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect), significantly lowering the pKa of the pyridine nitrogen (typically to ~3.5–4.0). This prevents protonation at physiological pH, enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: Fluorination blocks cytochrome P450-mediated oxidation at the electron-rich 5-position of the pyridine ring, extending the biological half-life of the resulting peptide therapeutic [2].

  • Conformational Rigidity: The stereoelectronic properties of the C-F bond can introduce favorable dipole-dipole interactions within the peptide backbone, stabilizing specific secondary structures (e.g., α -helices or β -turns).

Core Synthesis Pathways

Synthesizing enantiopure 5-fluoro-3-pyridylalanine requires strategies that prevent racemization at the α -carbon while tolerating the electron-deficient nature of the fluoropyridine ring. We will explore three primary pathways: Negishi Cross-Coupling, Asymmetric Hydrogenation, and Chiral Auxiliary Alkylation.

Pathway A: Negishi Cross-Coupling (The Jackson Approach)

Pioneered by Richard F. W. Jackson [1], the Negishi cross-coupling of zinc-activated iodoalanine derivatives with heteroaryl halides is the most modular approach for generating β -aryl and β -heteroaryl amino acids.

Causality & Logic: This method relies on the oxidative addition of a palladium catalyst to 3-bromo-5-fluoropyridine [2], followed by transmetalation with "Jackson's Reagent" (a zinc-organometallic derivative of Boc- β -iodo-Ala-OMe). Because the stereocenter is already established in the commercially available L- or D-iodoalanine precursor, the reaction proceeds with complete retention of enantiomeric purity (>99% ee). The mild conditions (40–50 °C) prevent β -elimination, a common failure mode in amino acid organometallic chemistry [1].

Step-by-Step Protocol: Negishi Coupling

Note: This protocol is a self-validating system; the disappearance of the zinc dust visually confirms the formation of the organozinc species.

  • Preparation of Jackson's Reagent:

    • Suspend activated zinc dust (3.0 equiv) in anhydrous DMF under an inert argon atmosphere.

    • Add 1,2-dibromoethane (0.1 equiv) and TMS-Cl (0.1 equiv) to chemically activate the zinc surface.

    • Slowly add Boc- β -iodo-Ala-OMe (1.0 equiv) in DMF. Stir at 40 °C for 1 hour. The consumption of zinc dust indicates successful insertion, yielding the organozinc intermediate.

  • Palladium-Catalyzed Cross-Coupling:

    • In a separate Schlenk flask, dissolve 3-bromo-5-fluoropyridine (0.8 equiv) [2], Pd2​(dba)3​ (2.5 mol%), and P(o−tol)3​ (10 mol%) in anhydrous DMF.

    • Transfer the organozinc reagent via cannula to the palladium mixture.

    • Stir at 50 °C for 12 hours. Monitor via LC-MS for the appearance of the coupled product mass.

  • Workup and Deprotection:

    • Quench with saturated aqueous NH4​Cl and extract with EtOAc.

    • Purify the protected intermediate via silica gel chromatography.

    • Deprotect the Boc and methyl ester groups using 6M HCl in 1,4-dioxane under reflux for 4 hours to yield the final 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid.

NegishiWorkflow A Boc-β-iodo-Ala-OMe (Precursor) B Zn dust, DMF (Activation) A->B Zn Insertion C Jackson's Reagent (Organozinc) B->C 40°C, 1h D 3-Bromo-5-fluoropyridine + Pd2(dba)3 / P(o-tol)3 C->D Addition E Protected Intermed. (Cross-Coupling) D->E Pd-Catalysis 50°C, 12h F HCl / Dioxane (Deprotection) E->F Hydrolysis G 5-Fluoro-3-pyridylalanine (Final Product) F->G Isolation

Fig 1. Negishi cross-coupling workflow for 5-fluoro-3-pyridylalanine synthesis.

Pathway B: Asymmetric Hydrogenation of Dehydroamino Acids

While cross-coupling is excellent for discovery chemistry, large-scale manufacturing demands atom economy and lower catalyst costs. Asymmetric hydrogenation of prochiral dehydroamino acids is the industry standard for scale-up.

Causality & Logic: By condensing 5-fluoro-3-pyridinecarboxaldehyde with a phosphonate via Horner-Wadsworth-Emmons (HWE) olefination, a stable (Z)-dehydroamino acid is formed. The geometric purity of the (Z)-alkene is critical, as it dictates the facial selectivity during the subsequent hydrogenation step. Utilizing Rhodium(I) complexes bearing C2​ -symmetric chiral ligands (e.g., (R,R) -DuPhos), the catalyst coordinates simultaneously to the alkene and the amide carbonyl, locking the substrate in a rigid chelate. Hydrogen is then delivered exclusively to one face, yielding the desired enantiomer with exceptional precision.

Step-by-Step Protocol: Asymmetric Hydrogenation
  • Olefination (Dehydroamino Acid Synthesis):

    • React 5-fluoro-3-pyridinecarboxaldehyde (1.0 equiv) with methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (1.1 equiv) and DBU (1.2 equiv) in DCM at 0 °C.

    • Isolate the (Z)-isomer of the dehydroamino acid via crystallization (the (Z)-isomer is thermodynamically favored and crystallizes readily).

  • Asymmetric Hydrogenation:

    • In a high-pressure hydrogenation reactor, dissolve the (Z)-dehydroamino acid in degassed MeOH.

    • Add [Rh(COD)(R,R−DuPhos)]BF4​ (0.1 mol%) under an argon blanket.

    • Pressurize the reactor with H2​ gas (60 psi) and agitate at room temperature for 8 hours.

    • Filter through a short pad of Celite to remove the catalyst. The resulting product requires minimal purification and achieves >98% ee.

AsymmetricHydrogenation A 5-Fluoro-3-pyridinecarboxaldehyde B Horner-Wadsworth-Emmons Olefination A->B Phosphonate DBU Base C (Z)-Dehydroamino Acid Precursor B->C Condensation D H2 (60 psi) [Rh(COD)(R,R-DuPhos)]BF4 C->D Chiral Catalyst E Enantiopure Protected Amino Acid (>98% ee) D->E Asymmetric Hydrogenation

Fig 2. Asymmetric hydrogenation pathway for scalable ncAA production.

Quantitative Data Presentation

To assist synthetic chemists in selecting the appropriate methodology based on project phase (discovery vs. process development), the following table summarizes the key performance metrics of the primary synthesis pathways.

Synthesis PathwayOverall YieldEnantiomeric Excess (ee)ScalabilityKey ReagentsRelative Cost
Negishi Cross-Coupling 55 - 65%>99% (Retention)ModerateJackson's Reagent, Pd-cat, 3-Bromo-5-fluoropyridineHigh
Asymmetric Hydrogenation 75 - 85%95 - 98%ExcellentRh/Ru Chiral Ligands, H2​ , 5-F-3-pyridinecarboxaldehydeLow (at scale)
Chiral Auxiliary Alkylation 60 - 70%>98%LowSchöllkopf reagent, n-BuLi, 3-(bromomethyl)-5-fluoropyridineModerate

Conclusion & Future Perspectives

The synthesis of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid analogs is no longer a bottleneck in peptide drug discovery. For rapid generation of diverse libraries during the hit-to-lead phase, the Negishi cross-coupling method remains unparalleled due to its functional group tolerance and use of commercially available aryl bromides[1][2]. Conversely, as a molecule progresses into clinical development, asymmetric hydrogenation provides the atom economy and scalability required for kilogram-scale manufacturing.

Future advancements in this space are likely to focus on photoredox catalysis and biocatalytic directed evolution (e.g., engineered transaminases), which promise to further reduce the environmental footprint and transition-metal dependency of these syntheses.

References

  • Jackson, R. F. W., et al. (2024). Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Protocols & Analytical Methods

Method

Fmoc-protection strategies for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Application Note: Fmoc-Protection Strategies for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Introduction & Mechanistic Rationale The incorporation of unnatural, fluorinated heteroaryl amino acids into peptide sequenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fmoc-Protection Strategies for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid

Introduction & Mechanistic Rationale

The incorporation of unnatural, fluorinated heteroaryl amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug development. Specifically, 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (5-fluoro-3-pyridylalanine) is highly valued for its ability to modulate lipophilicity, enhance metabolic stability against proteolysis, and introduce unique hydrogen-bonding vectors.

To successfully integrate this amino acid into standard Solid-Phase Peptide Synthesis (SPPS), robust -Fmoc protection is mandatory. As a Senior Application Scientist, I have observed that researchers often struggle with the solubility and side-reactivity of heteroaryl amino acids. This guide provides a field-proven, self-validating framework for the Fmoc-protection of 5-fluoro-3-pyridylalanine, detailing the causality behind reagent selection and reaction conditions.

Chemical Properties & Causality in Protection Strategy

The structural nuances of 5-fluoro-3-pyridylalanine dictate the synthetic approach:

  • Electronic Effects of the Fluorine Atom: The pyridine ring is inherently basic and mildly nucleophilic. However, the strongly electron-withdrawing fluorine atom at the 5-position significantly lowers the pKa​ of the pyridyl nitrogen via inductive effects. This effectively neutralizes the nucleophilicity of the heteroaryl nitrogen, mitigating the risk of unwanted side-chain Fmoc-derivatization during the protection step.

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the gold standard for this transformation[1]. Fmoc-OSu provides controlled, mild acylation, drastically reducing the formation of Fmoc-dipeptide impurities—a notorious side reaction when using the highly reactive Fmoc-Cl under aqueous basic conditions[1]. Furthermore, Fmoc-OSu exhibits excellent stability, allowing compatibility with various downstream isolation steps[2].

  • Solubility Challenges: Zwitterionic heteroaryl amino acids often exhibit poor aqueous solubility. If the standard Schotten-Baumann (aqueous base) conditions fail to dissolve the starting material, an anhydrous transient silylation strategy using Trimethylsilyl chloride (TMS-Cl) and Fmoc-Cl must be employed to force the substrate into the organic phase[3].

Workflow & Pathway Visualization

G cluster_A Protocol A: Aqueous Strategy cluster_B Protocol B: Anhydrous Strategy start 2-Amino-3-(5-fluoropyridin-3-yl) propanoic acid cond1 Na2CO3 (aq) / Dioxane pH 9-10 start->cond1 cond2 TMS-Cl / DIPEA / DCM Transient Silylation start->cond2 reag1 Fmoc-OSu cond1->reag1 prod Fmoc-5-Fluoro-3-pyridylalanine (SPPS-Ready Target) reag1->prod Mild, High Purity reag2 Fmoc-Cl cond2->reag2 reag2->prod Fast, Solubilizes AAs

Fig 1: Fmoc-protection workflows for 5-fluoro-3-pyridylalanine highlighting two divergent routes.

Experimental Protocols

Protocol A: Aqueous Schotten-Baumann Protection (Recommended)

This protocol utilizes Fmoc-OSu in a biphasic system. It is highly recommended for its operational simplicity and high purity profile.

  • Self-Validating Mechanism: The reaction relies on maintaining a pH of 9–10 to keep the α -amine deprotonated. Successful product formation is validated during the workup: upon acidification to pH 2.0, the protonated carboxylic acid of the newly formed, highly hydrophobic Fmoc-amino acid will crash out of the aqueous solution as a distinct precipitate.

Step-by-Step Methodology:

  • Dissolution: Suspend 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (1.0 eq, 10 mmol) in a 10% aqueous Na2​CO3​ solution (2.5 eq). Stir until completely dissolved. Note: If dissolution is incomplete after 15 minutes, switch to Protocol B.

  • Cooling: Chill the aqueous solution to 0 °C in an ice-water bath to prevent premature hydrolysis of the Fmoc reagent.

  • Reagent Addition: Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 1,4-dioxane (equal in volume to the aqueous phase). Add this solution dropwise to the vigorously stirring aqueous mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether ( 2×30 mL) to extract unreacted Fmoc-OSu and fluorenyl alcohol byproducts. Discard the organic layer.

  • Acidification & Precipitation (Validation Step): Cool the aqueous layer to 0 °C. Slowly add 1 M HCl dropwise until the pH reaches 2.0–2.5. A thick white/off-white precipitate will form immediately, confirming the presence of the Fmoc-protected product.

  • Extraction: Extract the precipitated product with Ethyl Acetate ( 3×40 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Anhydrous Transient Silylation (For Insoluble Batches)

If the zwitterionic amino acid refuses to dissolve in aqueous base, transient silylation is required. This method breaks the zwitterionic network by forming highly soluble silyl esters/amines[3].

  • Self-Validating Mechanism: The starting material will initially be a cloudy suspension in Dichloromethane (DCM). The successful formation of the transient silyl intermediates is visually validated when the opaque suspension transitions into a completely clear, homogenous solution.

Step-by-Step Methodology:

  • Suspension: Suspend the amino acid (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an inert Argon atmosphere.

  • Silylation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by Trimethylsilyl chloride (TMS-Cl) (2.5 eq) via syringe.

  • Reflux (Validation Step): Heat the mixture to a gentle reflux (approx. 40 °C) for 1–2 hours. The reaction is complete when the suspension becomes a clear solution[3].

  • Acylation: Cool the solution to 0 °C. Dissolve Fmoc-Cl (1.05 eq) in anhydrous DCM (10 mL) and add dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 2–3 hours.

  • Quenching: Add Methanol (5 mL) to cleave the labile silyl ester, then concentrate the mixture under reduced pressure.

  • Workup: Partition the resulting residue between Ethyl Acetate and 5% aqueous NaHCO3​ . Discard the organic layer. Acidify the aqueous layer to pH 2.0 with 1 M HCl and extract with Ethyl Acetate ( 3×40 mL). Dry and concentrate to isolate the product.

Quantitative Optimization & Data Presentation

The following table summarizes the expected performance metrics and causality behind the two protocols, allowing researchers to select the optimal route based on their specific laboratory constraints.

ParameterProtocol A (Aqueous / Fmoc-OSu)Protocol B (Anhydrous / Fmoc-Cl)
Reagent Equivalents 1.1 eq Fmoc-OSu1.05 eq Fmoc-Cl
Solvent System H2​O / 1,4-DioxaneAnhydrous DCM
Reaction Time 12 - 18 hours3 - 4 hours
Typical Yield 85 - 90%75 - 85%
Dipeptide Impurity < 1%2 - 5%
Primary Advantage High purity, avoids dipeptide formationOvercomes poor aqueous solubility
Mechanistic Driver Mild succinimide leaving groupHighly reactive acid chloride

Troubleshooting & Self-Validation

  • Absence of Precipitate at pH 2 (Protocol A): If acidification does not yield a precipitate, the Fmoc-OSu may have hydrolyzed before reacting. Ensure the Fmoc-OSu is dissolved in anhydrous dioxane and added slowly at 0 °C. Validate the presence of unreacted starting material via Ninhydrin stain on TLC (which will appear bright purple/red).

  • Persistent Suspension (Protocol B): If the DCM mixture remains cloudy after 2 hours of reflux with TMS-Cl, the amino acid may be wet. Water aggressively quenches TMS-Cl. Ensure the starting material is lyophilized or dried under high vacuum prior to use.

  • LC-MS Verification: The final product should be analyzed via LC-MS. Look for the [M+H]+ peak corresponding to the Fmoc-protected mass. The presence of a [2M−H2​O+H]+ peak indicates the formation of dipeptide impurities, which is a signal to switch from Fmoc-Cl to Fmoc-OSu in future batches.

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid in Pharmaceutical Development

Abstract This application note describes a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a critical chiral intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a critical chiral intermediate in pharmaceutical synthesis. Due to the polar and zwitterionic nature of the analyte, traditional reversed-phase chromatography presents significant retention challenges. This document outlines a systematic approach to method development, leading to the selection of a Hydrophilic Interaction Liquid Chromatography (HILIC) based method that provides excellent retention, peak shape, and resolution. Furthermore, a comprehensive validation of the method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for use in a regulated environment.[1][2][3][4][5] This document provides a complete protocol for the analysis, intended for researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final drug product. The molecule's structure, containing both a basic pyridine ring and an amino acid moiety, results in a polar and zwitterionic compound, making it challenging to retain on conventional C18 columns.[6][7][8] This application note addresses this challenge by exploring a systematic method development approach, culminating in a reliable HILIC-based HPLC method.

The developed method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical setting. This document provides a detailed walkthrough of the method development rationale, a comprehensive validation summary, and a step-by-step protocol for immediate implementation.

Physicochemical Properties of the Analyte

Structure:

Figure 1: Chemical Structure of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

  • pKa: As a zwitterionic compound, it will have at least three pKa values:

    • The carboxylic acid group is expected to have a pKa of approximately 2-3.[9][10][11]

    • The pyridine nitrogen will have a pKa around 4-5.

    • The amino group will have a pKa of approximately 9-10.[9][10][11] At a neutral pH, the molecule will exist as a zwitterion with a net neutral charge.[8]

  • logP: The predicted octanol-water partition coefficient (logP) is expected to be low (likely negative), indicating high polarity and hydrophilicity.[12][13][14][15] This is due to the presence of multiple polar functional groups (amino, carboxyl, and pyridine nitrogen).

  • UV Absorbance: The pyridine ring is the primary chromophore. Pyridine and its derivatives typically exhibit UV absorbance maxima in the range of 250-270 nm.[16][17][18] The exact maximum may be influenced by the substitution pattern and the pH of the mobile phase.

HPLC Method Development

Rationale for Method Selection

Given the high polarity and zwitterionic nature of the analyte, conventional reversed-phase chromatography is unlikely to provide adequate retention. Therefore, alternative chromatographic modes were considered.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for retaining and separating highly polar compounds.[19][20][21][22][23] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction for separating complex mixtures of polar and non-polar compounds.[7][24][25][26] This approach could also be viable but may require more complex method development.

Based on the analyte's properties, HILIC was selected as the primary approach for its straightforward mechanism for retaining polar compounds and its compatibility with mass spectrometry if future hyphenation is required.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Q2(R2)) cluster_3 Phase 4: Protocol Finalization A Estimate Physicochemical Properties (pKa, logP, UV λmax) B Select Chromatographic Mode (HILIC) A->B C Column Screening (Amide, Silica, Zwitterionic) B->C D Mobile Phase Optimization (Organic Solvent %, pH, Buffer) C->D E Detector Wavelength Selection D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Finalized HPLC Protocol J->K L Application Note Generation K->L

Figure 2: HPLC Method Development and Validation Workflow

Optimized Chromatographic Conditions

After a systematic evaluation of various HILIC columns and mobile phase compositions, the following conditions were identified as optimal for the quantification of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid.

ParameterCondition
Column Zwitterionic HILIC Column (e.g., Obelisc N), 5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 262 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A zwitterionic stationary phase was chosen as it provides both hydrophilic and electrostatic interactions, which is ideal for retaining zwitterionic compounds like the target analyte.[25][27] This results in excellent peak shape and retention.

  • Mobile Phase: A mobile phase of ammonium formate buffer and acetonitrile is MS-compatible and provides good buffering capacity at a pH of 3.0. At this pH, the carboxylic acid group (pKa ~2-3) will be partially deprotonated, and the pyridine nitrogen (pKa ~4-5) will be protonated, enhancing electrostatic interactions with the zwitterionic stationary phase.

  • Gradient: A gradient elution was employed to ensure a reasonable retention time and good peak shape.

  • Detector Wavelength: The detection wavelength of 262 nm was selected based on the UV absorbance maximum observed for similar pyridine-containing compounds.[16][17][18]

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] The validation parameters and acceptance criteria are summarized below.

ParameterAcceptance CriteriaHypothetical Results
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999.Passed
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.r² = 0.9998
Range 50-150% of the target concentration.10 - 30 µg/mL
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%).99.5% - 101.2%
Precision
- Repeatability (n=6)RSD ≤ 1.0%0.45%
- Intermediate PrecisionRSD ≤ 2.0%0.78%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 100.3 µg/mL
Robustness RSD ≤ 2.0% for minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).Passed

Detailed Protocol

Reagents and Materials
  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Zwitterionic HILIC column (e.g., Obelisc N), 5 µm, 4.6 x 150 mm

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of ammonium formate in 1 L of HPLC grade water. Adjust the pH to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 10 to 30 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid and dissolve it in a suitable volume of the 50:50 mixture of Mobile Phase A and B to obtain a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis
  • Set up the HPLC system with the parameters listed in the "Optimized Chromatographic Conditions" table.

  • Equilibrate the column with the initial mobile phase conditions (95% B) for at least 30 minutes.

  • Inject a blank (50:50 mixture of Mobile Phase A and B) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid in the samples using the calibration curve.

Conclusion

This application note presents a robust and reliable HILIC-based HPLC method for the quantification of the polar and zwitterionic compound 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. The method has been developed based on a scientific understanding of the analyte's physicochemical properties and has been thoroughly validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The detailed protocol provided herein can be readily implemented in quality control laboratories for routine analysis, contributing to the overall quality assurance of pharmaceutical products containing this important intermediate.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Nemutlu, E., & Kir, S. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Long, W. J. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Retrieved from [Link]

  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115–5117.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) on validation of analytical procedures - Step 5. Retrieved from [Link]

  • BioPharm International. (2025, November 5). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent Technologies, Inc. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Bioanalysis Zone. (2022, April 15). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Retrieved from [Link]

  • Pichini, S., et al. (2001). Simultaneous analysis of underivatized chiral amino acids by liquid chromatography–ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • Wolrab, D., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes.
  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]

  • LCGC International. (2025, November 27). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • MedSchoolCoach. (2022, November 8). Zwitterions and Isoelectric Point – MCAT Biochemistry. Retrieved from [Link]

  • Jiang, Z., Smith, N. W., & Adams, E. (2001). Synthesis and Evaluation of Polymer-Based Zwitterionic Stationary Phases for Separation of Ionic Species. Analytical Chemistry, 73(7), 1549–1554.
  • Reddit. (2025, April 2). Quick nifty way to remember which amino acids are charged at physiologic pH + Amino Acid PKa. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Retrieved from [Link]

  • University of Babylon. (n.d.). Optical properties of amino acids: What are zwitterions?. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐Vis absorption spectra of 3 (red), 4 (black) and 3(Ni) (green) in.... Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Mayr, F. (2022). Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
  • ProteinIQ. (n.d.). Use PROPKA 3 Online. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • GitHub. (2024, January 1). PROPKA predicts the pKa values of ionizable groups in proteins and protein-ligand complexes based in the 3D structure. Retrieved from [Link]

  • GitHub. (n.d.). MRlogP: Neural network-based logP prediction for druglike molecules. Retrieved from [Link]

  • Isayev, O., et al. (2021). Prediction of protein pKa with representation learning. Chemical Science, 12(36), 12095–12105.
  • Journal of Chemical Information and Modeling. (2018). JPlogP: an improved logP predictor trained using predicted data.

Sources

Method

Application Note: Strategic Incorporation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid in Peptidomimetic Drug Design

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The transition from native pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities: poor proteolytic stability, rapid clearance, and low membrane permeability. The unnatural amino acid (UAA) 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (hereafter referred to as 5-F-3-Pal ) serves as a highly specialized bioisostere for natural aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).

The strategic site-selective introduction of fluorine functionalities into amino acids is a proven approach to fundamentally alter their physicochemical and biological properties[1]. By incorporating 5-F-3-Pal, drug developers can engineer a multifaceted pharmacokinetic upgrade into their scaffolds.

The Causality of Fluorination

The addition of a fluorine atom at the 5-position of the pyridine ring exerts a profound inductive electron-withdrawing effect. This modification drives two critical mechanistic changes:

  • pKa Modulation: The electron-withdrawing nature of fluorine pulls electron density away from the pyridine nitrogen. This lowers the nitrogen's pKa from ~5.2 (in standard 3-pyridylalanine) to approximately ~3.5. Consequently, the nitrogen remains almost entirely unprotonated at physiological pH (7.4), which drastically increases the lipophilicity (LogD) of the peptide and facilitates blood-brain barrier (BBB) penetration[2].

  • Proteolytic Shielding: The strong C-F bond and the steric bulk of the fluorine atom provide a shield against local proteases and cytochrome P450-mediated oxidation, extending the plasma half-life of the peptidomimetic[2].

Pharm_Impact UAA 5-F-3-Pal Incorporation Mech1 Inductive Electron Withdrawal (F-atom) UAA->Mech1 Mech2 Steric Shielding & C-F Bond Strength UAA->Mech2 Effect1 Decreased Pyridine pKa (Unprotonated at pH 7.4) Mech1->Effect1 Effect2 Resistance to Proteolytic Cleavage Mech2->Effect2 Outcome1 Increased Lipophilicity & BBB Penetration Effect1->Outcome1 Outcome2 Extended Plasma Half-Life Effect2->Outcome2

Mechanistic pathway detailing how 5-F-3-Pal improves pharmacokinetic properties.

Physicochemical Data Summarization

To understand the structural advantages of 5-F-3-Pal, it must be benchmarked against its natural and non-fluorinated counterparts. The table below summarizes the quantitative and qualitative shifts in physicochemical properties.

PropertyPhenylalanine (Phe)3-Pyridylalanine (3-Pal)5-Fluoro-3-Pyridylalanine (5-F-3-Pal)
Aromatic Ring System BenzenePyridine5-Fluoropyridine
Ring Nitrogen pKa N/A~5.2~3.5
Protonation at pH 7.4 NonePartial (~0.6%)Negligible (<0.01%)
Relative Lipophilicity HighLowModerate-High
H-Bond Acceptor Capacity NoYes (Strong)Yes (Moderate)
Metabolic Stability Moderate (CYP oxidation)ModerateHigh (F-steric shielding)

Experimental Methodology: Fmoc-SPPS Protocol

Causality Behind the Coupling Chemistry

Standard coupling of pyridylalanines often suffers from racemization via oxazolone formation, a side reaction catalyzed by the basic pyridine nitrogen. Because the 5-fluoro substitution reduces the basicity of the pyridine ring, 5-F-3-Pal is inherently less prone to auto-catalyzed racemization .

However, the electron-withdrawing fluorine slightly deactivates the carboxylate during activation. To overcome this electronic deactivation while maintaining strict stereochemical fidelity, this protocol mandates the use of HATU combined with OxymaPure . OxymaPure is selected over traditional HOBt because it provides superior suppression of racemization for electron-deficient aromatic systems while accelerating the acylation rate.

Step-by-Step Validated Protocol

Materials Required:

  • Fmoc-5-F-3-Pal-OH (3.0 equivalents)

  • Rink Amide AM resin (or equivalent solid support)

  • HATU (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step 1: Resin Preparation & Swelling

  • Weigh the desired amount of Rink Amide resin into a fritted reaction vessel.

  • Add DMF (10 mL per gram of resin) and agitate gently for 30 minutes to ensure complete swelling and exposure of reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 3: Activation and Coupling

  • In a separate vial, dissolve Fmoc-5-F-3-Pal-OH (3 eq), HATU (3 eq), and OxymaPure (3 eq) in a minimal volume of DMF.

  • Add DIPEA (6 eq) to the vial. Observation: The solution may turn slightly yellow, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes.

  • Transfer the activated mixture to the resin and agitate at room temperature for 60 minutes.

Step 4: Self-Validation (Kaiser Test) This step establishes a self-validating closed-loop system to ensure sequence integrity.

  • Extract a few resin beads and wash them with ethanol.

  • Apply the Kaiser test reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 3 minutes.

  • Decision Matrix:

    • Result = Yellow/Colorless (Negative): Coupling is complete. Proceed to Step 5.

    • Result = Blue (Positive): Unreacted amines remain. Perform a double coupling using DIC/OxymaPure (to avoid guanidinylation of the N-terminus by excess HATU) before proceeding.

Step 5: Cleavage and Global Deprotection

  • Wash the resin with Dichloromethane (DCM) and dry under a vacuum.

  • Treat with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Activation of Fmoc-5-F-3-Pal-OH (HATU / DIPEA / OxymaPure) Deprotect->Activate Couple Coupling Reaction (60 min, RT) Activate->Couple Check Kaiser Test Positive? Couple->Check Check->Activate Yes (Incomplete) Cap Capping (Ac2O / DIPEA) Check->Cap No (Complete) Cleave Global Cleavage (TFA / Scavengers) Cap->Cleave

Fmoc-SPPS workflow for 5-F-3-Pal, emphasizing activation and quality control.

Applications in Advanced Drug Design

The incorporation of fluorinated pyridylalanines has catalyzed breakthroughs across multiple therapeutic domains:

  • CNS-Targeting Neuropeptides: Fluorinated peptidomimetics are heavily utilized to improve the distribution and metabolism properties of neuropeptides. For example, modifying Leu-enkephalin with fluorinated scaffolds lowers the topological polar surface area (TPSA) and modulates lipophilicity, successfully transforming unstable in vitro tools into centrally-distributed in vivo probes capable of crossing the BBB[2].

  • Proteasome Inhibitors: The substitution of natural phenylalanine with fluorinated derivatives in peptide epoxyketones generates highly specific inhibitors for the proteasome's chymotrypsin-like sites. The fluorine atom mimics functional groups and alters structural properties without compromising target selectivity[3].

  • Antimicrobial Peptides: In the development of agents against methicillin-resistant Staphylococcus pseudintermedius (MRSP), the fluorination of lysine-based peptidomimetics drastically increases overall antibacterial potency without significantly enhancing unwanted hemolytic properties[4].

  • Oncology & PET Imaging: Fluorinated peptidomimetic scaffolds are critical in developing F-labeled radioligands. For instance, they have been successfully deployed to create highly selective positron emission tomography (PET) imaging agents targeting the Muscarinic Acetylcholine Receptor Subtype M3 in breast cancer models[5].

References

  • Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius.PubMed (NIH).
  • Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin.PMC (NIH).
  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3.
  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites.PMC (NIH).
  • Recent advances in the synthesis of fluorinated amino acids and peptides.RSC Publishing.

Sources

Application

Title: High-Resolution 19F NMR Spectroscopy Strategies for the Characterization and Application of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid

An Application Note and Protocol from a Senior Application Scientist Abstract This guide provides a comprehensive overview of advanced 19F Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the analysis of 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This guide provides a comprehensive overview of advanced 19F Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the analysis of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a fluorinated unnatural amino acid of significant interest in drug development and chemical biology. We detail field-proven protocols for structural verification, purity assessment, and the elucidation of through-bond and through-space atomic correlations. Beyond basic characterization, we present an application-focused protocol for utilizing this compound in ligand-observe NMR screening, a cornerstone of fragment-based drug discovery (FBDD). The methodologies are designed to be self-validating, emphasizing robust sample preparation and data referencing to ensure scientific integrity. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of 19F NMR for the study of fluorinated molecules.

The Strategic Advantage of 19F NMR for Fluorinated Amino Acids

The fluorine-19 (¹⁹F) nucleus is an exceptionally powerful probe for NMR spectroscopy.[1][2] Its utility stems from several key properties that make it ideal for the study of fluorinated molecules like 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, especially within complex biological or chemical systems.

  • High Intrinsic Sensitivity : The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% that of the proton (¹H) nucleus.[3] This, combined with its 100% natural abundance, ensures strong signals can be acquired rapidly, even from moderately dilute samples.[1]

  • Vast Chemical Shift Dispersion : The ¹⁹F chemical shift range spans over 800 ppm, making it exquisitely sensitive to the local electronic environment.[1] Subtle changes in molecular conformation, solvent exposure, or binding to a biological target can induce significant and easily detectable changes in the ¹⁹F chemical shift.[4][5]

  • "Background-Free" Spectrum : Since fluorine is virtually absent in native biological systems, ¹⁹F NMR spectra are free from endogenous background signals.[4][6] This allows for the unambiguous observation of the fluorinated analyte, making it a superb "spy" nucleus in complex mixtures or for in-cell NMR studies.[5][7]

The incorporation of fluorine into amino acids can enhance metabolic stability, modulate binding affinity, and control peptide conformation, making them valuable tools in medicinal chemistry.[8][9][10][11] The ability to precisely monitor the ¹⁹F nucleus provides a direct window into the behavior of these important molecules.

The Analyte: 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid

This molecule is an unnatural amino acid featuring a fluoropyridine side chain. The fluorine atom at the 5-position serves as the primary reporter for the NMR techniques described herein. Understanding its local atomic environment is key to interpreting the resulting spectra.

Caption: Structure of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid.

Core Experimental Protocols

The following protocols provide a systematic approach to the comprehensive NMR analysis of the title compound.

Foundational Protocol: Sample Preparation and Referencing

The quality and trustworthiness of NMR data are dictated by meticulous sample preparation. This protocol establishes a robust foundation for all subsequent experiments.

Rationale: The choice of solvent is critical for sample solubility and stability. Deuterated solvents are necessary to provide a field-frequency lock for the spectrometer and to avoid overwhelming solvent signals in ¹H spectra.[12] The selection of a chemical shift reference is paramount for data accuracy and comparability across different experiments and instruments.[13] An internal standard is mixed directly with the sample, but care must be taken to ensure it does not interact with the analyte.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For this polar amino acid, Deuterium Oxide (D₂O) with pH adjustment or DMSO-d₆ are common starting points. For binding studies, a buffered aqueous solution (e.g., phosphate buffer in D₂O) is required to maintain protein stability.[14]

  • Analyte Dissolution: Accurately weigh and dissolve the compound to a typical concentration of 1-10 mg/mL for structural elucidation.[14] For ligand-observe binding studies, a lower concentration (e.g., 50-100 µM) is often used.[15] Dissolve the sample in a clean vial before transferring to the NMR tube to ensure complete solubilization.[12]

  • Reference Standard Addition:

    • Internal Reference: Add a small amount of a reference compound. Trifluoroacetic acid (TFA) at ~0.05% v/v is a common choice for aqueous samples, with a chemical shift around -76.55 ppm.[16] Causality: TFA's chemical shift is pH-sensitive; therefore, for experiments where pH may change, or for maximum accuracy, a more inert reference like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) may be preferable if solubility permits.[16][17]

    • External Reference: Alternatively, a sealed capillary containing a reference compound can be inserted into the NMR tube. This method prevents any potential interaction between the reference and the sample but is not suitable for quantitative measurements.[12]

  • Sample Transfer: Filter the final solution into a high-quality, clean NMR tube to a height of 4-5 cm (approx. 0.6-0.7 mL).[12][14]

Protocol 1: 1D ¹⁹F NMR for Identity and Purity

This is the primary experiment for confirming the presence of the fluorine atom and assessing the sample's purity.

Rationale: A simple 1D ¹⁹F spectrum provides the chemical shift, signal intensity (for quantification if a standard is used), and coupling information. For the title compound, a single ¹⁹F resonance is expected. Splitting patterns (multiplicity) arise from through-bond couplings to nearby magnetic nuclei (primarily ¹H), confirming its position on the pyridine ring.

Step-by-Step Methodology:

  • Instrument Setup: Tune and match the NMR probe to the ¹⁹F frequency. Lock the spectrometer on the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse ¹⁹F acquisition sequence (e.g., zgfhigqn on Bruker systems for ¹H decoupling).[17]

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) centered on the expected region for fluoropyridines (approx. -90 to -150 ppm) to ensure the signal is captured.[18]

    • Relaxation Delay (d1): Use a delay of at least 5 times the longest T₁ relaxation time of the ¹⁹F nucleus for accurate integration. A starting value of 10 seconds is generally safe.[17]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the known shift of the reference standard.

  • Interpretation:

    • Chemical Shift (δ): The position of the peak confirms the electronic environment.

    • Multiplicity: Expect a triplet or doublet of doublets due to coupling with the protons at the C4 and C6 positions of the pyridine ring.

    • Integration: The integral of the peak relative to an internal standard of known concentration can be used for purity assessment and quantification.[19]

Protocol 2: 2D ¹⁹F-¹H HOESY for Spatial Proximity

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment identifies through-space correlations between ¹⁹F and ¹H nuclei.

Rationale: This experiment is crucial for confirming the three-dimensional structure and conformation. It detects protons that are physically close (typically < 5 Å) to the fluorine atom, such as the protons on the pyridine ring and, importantly, the β- and α-protons of the amino acid backbone.[20] The intensity of the cross-peak is inversely proportional to the sixth power of the internuclear distance, providing a sensitive probe of molecular geometry.[20][21]

Step-by-Step Methodology:

  • Instrument Setup: Use a standard 2D HOESY pulse sequence.[22]

  • Acquisition Parameters:

    • Dimensions: The direct dimension (F2) will be ¹⁹F, and the indirect dimension (F1) will be ¹H.

    • Spectral Widths: Set appropriate widths for both ¹⁹F and ¹H dimensions to cover all relevant signals.

    • Mixing Time (d8): This is the most critical parameter.[22] It allows for cross-relaxation to occur. A series of experiments with varying mixing times (e.g., 100 ms to 800 ms) should be run to find the optimal value for the molecule's tumbling rate.

  • Data Processing: Perform a 2D Fourier transform, phasing, and baseline correction.

  • Interpretation: Look for cross-peaks connecting the ¹⁹F resonance in the F2 dimension to ¹H resonances in the F1 dimension. The presence of a cross-peak between the ¹⁹F signal and the C4-H and C6-H signals of the pyridine ring is expected. Correlations to the Cβ-H₂ protons would provide key information about the side-chain conformation.

Protocol 3: 2D ¹⁹F-¹³C HSQC for Bond Connectivity

The Heteronuclear Single Quantum Coherence (HSQC) experiment establishes direct one-bond correlations between nuclei.

Rationale: A ¹⁹F-¹³C HSQC spectrum provides an unambiguous correlation between the fluorine atom and the carbon to which it is directly attached (C5).[23] This is the definitive method for assigning the C5 carbon resonance and confirming the site of fluorination. Two- and three-bond correlations can also be observed, aiding in the assignment of the entire pyridine ring.

Step-by-Step Methodology:

  • Instrument Setup: Use a standard HSQC pulse program edited for ¹⁹F and ¹³C. On Bruker systems, one can adapt a ¹H-¹³C sequence like hsqcetgpsp by changing the nuclei channels and recalibrating pulse lengths and power levels.[24]

  • Acquisition Parameters:

    • Dimensions: Typically, the direct dimension (F2) is ¹⁹F and the indirect dimension (F1) is ¹³C.

    • Coupling Constant (¹JCF): The experiment must be optimized for the one-bond C-F coupling constant. For fluorinated aromatics, this is typically large, in the range of 220-260 Hz.[24][25]

  • Data Processing: Perform a 2D Fourier transform, phasing, and baseline correction.

  • Interpretation: A strong cross-peak will appear at the coordinates corresponding to the ¹⁹F chemical shift and the ¹³C chemical shift of the C5 carbon.

Application Workflow: Ligand-Observe NMR Screening

This workflow demonstrates how to use 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid as a fragment or lead compound to screen for binding to a target protein.

Rationale: When a small, fluorinated molecule binds to a large protein, its effective rotational correlation time increases dramatically. This leads to a significant broadening of the ¹⁹F NMR signal.[26] Additionally, the new chemical environment within the protein's binding pocket often causes a chemical shift perturbation.[3][7] Observing these changes in the ¹⁹F spectrum upon addition of a target protein is a highly sensitive and robust method for detecting binding.[27][28]

Caption: Workflow for a ligand-observe ¹⁹F NMR binding assay.

Protocol for Binding Assay:

  • Prepare a Reference Sample: Prepare the fluorinated amino acid in the appropriate biological buffer (e.g., 50 µM analyte in 50 mM phosphate buffer, pH 7.4, in 90% H₂O/10% D₂O) as described in Protocol 3.1.

  • Acquire Reference Spectrum: Record a 1D ¹⁹F NMR spectrum. This will show a sharp signal corresponding to the free ligand.

  • Prepare Binding Sample: To the same sample, add a small volume of a concentrated stock solution of the purified target protein to a final concentration (e.g., 5-10 µM).

  • Acquire Binding Spectrum: Record a second 1D ¹⁹F NMR spectrum using identical acquisition parameters.

  • Analyze and Compare:

    • Binding Detected: A significant increase in the signal's line width and/or a change in its chemical shift indicates binding.

    • No Binding: The spectrum will be identical to the reference spectrum.

    • Competition Assay: This method can be extended to screen other, non-fluorinated compounds. If a "hit" compound binds to the same site as the fluorinated amino acid, it will displace it, causing the broadened ¹⁹F signal to sharpen and return towards its "free" chemical shift.[7]

Data Presentation and Expected Parameters

Summarizing NMR data in a structured format is essential for clear communication and analysis.

Table 1: Expected NMR Parameters for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid

Nucleus Atom Position Expected Chemical Shift (δ) Multiplicity Coupling Constant (J)
¹⁹F F on C5 -110 to -140 ppm t or dd ³JFH ≈ 8-10 Hz, ⁵JFH ≈ 2-3 Hz
¹³C C5 155-165 ppm d ¹JCF ≈ 230-250 Hz
¹³C C4, C6 130-150 ppm d ²JCF ≈ 15-25 Hz

| ¹H | H on C4, C6 | 7.5-8.5 ppm | m | ³JFH, ⁵JFH |

Note: Chemical shifts are highly dependent on solvent and pH. Values are estimates based on data for similar fluoropyridine compounds.[18][29] Coupling constants are likewise estimates.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). ResearchGate. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016, July 16). MDPI. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023, January 5). ACS Publications. [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed. [Link]

  • 19F-NMR in Target-based Drug Discovery. (2019). PubMed. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.). National Institutes of Health. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023, January 5). Journal of the American Chemical Society. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). PubMed. [Link]

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. (n.d.). ACS Publications. [Link]

  • Introduction to 19F NMR in Modern Drug Development. (n.d.). Bruker. [Link]

  • 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. (2025, February 22). PubMed. [Link]

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022, April 6). ACS Omega. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. [Link]

  • ¹⁹F, ¹³C, and HSQC spectra of (2) optimized for ¹JCF. (n.d.). ResearchGate. [Link]

  • Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. (2019, December 15). PubMed. [Link]

  • Solving problems fluorine 19F with NMR spectroscopy. (2001, May 15). PubMed. [Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021, November 15). ACS Publications. [Link]

  • Fluorine NMR. (n.d.). Gerig, J.T. [Link]

  • 2D HOESY Experiment. (n.d.). IMSERC. [Link]

  • Ultrafast 19F MAS NMR. (n.d.). NSF PAR. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (2002, May 1). ACS Publications. [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. [Link]

  • How do I know if my unknown contains a fluorine atom(s)? … Part 4. (2026, February 12). ACD/Labs. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). National Institutes of Health. [Link]

  • 19F NMR as a tool in chemical biology. (2021, January 28). Beilstein Journals. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Frontiers. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023, November 5). DTIC. [Link]

  • 19F NOESY. (2012, November 15). University of Ottawa NMR Facility Blog. [Link]

  • 19F - 13C HMQC. (2010, June 11). University of Ottawa NMR Facility Blog. [Link]

  • Is there a ready to use Topspin parameter files on 19F-13C NMR Correlation experiments (HSQC and HSQC) ?. (2023, May 13). ResearchGate. [Link]

  • NOESY and EXSY. (n.d.). Weizmann Institute of Science. [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019, February 23). Loughborough University Research Repository. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Welcome to the technical support guide for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions during your experiments.

Compound Profile & Initial Considerations

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is an amino acid derivative. Its structure, containing both a basic amino group and an acidic carboxylic acid group, means it is an amphoteric, zwitterionic compound. The solubility of such molecules is highly dependent on pH.[1][2] The molecule will be least soluble at its isoelectric point (pI), where the net charge is zero, and will become more soluble in acidic or basic conditions where it carries a net positive or negative charge, respectively.[3][4] The presence of the fluoropyridine ring also introduces a degree of lipophilicity, which can further limit aqueous solubility.

Before attempting advanced solubilization techniques, it is crucial to understand the baseline solubility and the pH-dependent behavior of the compound.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A: The first and most critical step is to perform a pH-solubility profile. Since your compound is an amino acid derivative, its solubility is expected to be minimal around its isoelectric point (which is often near neutral pH) and increase significantly at lower or higher pH values.[1] We recommend creating a series of small-scale test solutions across a range of pH values (e.g., from pH 2 to pH 10) to identify the pH at which your desired concentration is readily soluble. See Protocol 1 for a detailed methodology.

Q2: I dissolved my compound in a small amount of DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?

A: This is a common issue when using organic co-solvents. While the compound may be highly soluble in a solvent like DMSO, you have likely exceeded its solubility limit in the final aqueous solution, which contains only a small percentage of DMSO.[5][6] The key is to determine the maximum solubility in the final desired aqueous buffer system, not just the stock solution. To resolve this, you can either increase the percentage of the co-solvent in the final solution (if your experiment allows) or, more preferably, use pH modification to achieve solubility directly in the aqueous phase.

Q3: Can I just heat the solution to get my compound to dissolve?

A: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound by increasing the kinetic energy of the system.[5] However, this is often a temporary solution. Upon cooling to room or experimental temperature, the compound may precipitate out, leading to inaccurate concentrations and unreliable experimental results. Furthermore, prolonged heating can risk degrading the compound. This method should be used with caution and the solution's stability upon cooling must be verified.

Q4: Is forming a salt of my compound a viable option to improve solubility?

A: Yes, salt formation is a very effective and widely used strategy for improving the solubility and dissolution rate of ionizable compounds like yours.[7][8] Since your compound has both an acidic and a basic handle, you can form salts with either a strong acid (e.g., HCl, creating a hydrochloride salt) or a strong base (e.g., NaOH, creating a sodium salt).[9] An ionized form of an API is typically more soluble than the neutral form.[9] In fact, a dihydrochloride salt form of this specific compound is commercially available, indicating this is a successful strategy.[10] See Protocol 3 for more details.

Troubleshooting & Strategy Selection Workflow

For a systematic approach to improving the solubility of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, it is crucial to select the right strategy based on your experimental needs. The following decision tree provides a logical workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound Fails to Dissolve in Aqueous Buffer p1 Protocol 1: Perform pH-Solubility Profile start->p1 q1 Is required concentration soluble at a compatible pH? p1->q1 p2 Protocol 2: Screen Co-solvents (e.g., PEG, Propylene Glycol) q1->p2 No end_success Success: Use Optimized Conditions q1->end_success Yes q2 Is solubility achieved at a tolerable co-solvent concentration? p2->q2 p3 Protocol 3: Attempt Salt Formation (e.g., HCl, NaOH) q2->p3 No q2->end_success Yes q3 Does the resulting salt have improved solubility? p3->q3 q3->end_success Yes end_fail Advanced Strategies Needed (e.g., Complexation, Solid Dispersions) q3->end_fail No G low_ph Low pH (e.g., pH < 2) Net Positive Charge Cationic Form Higher Solubility pi Isoelectric Point (pI) Net Zero Charge Zwitterionic Form Minimum Solubility low_ph->pi + OH⁻ - H⁺ high_ph High pH (e.g., pH > 9) Net Negative Charge Anionic Form Higher Solubility pi->high_ph + OH⁻ - H⁺

Caption: pH-dependent ionization states.

Detailed Experimental Protocols

Protocol 1: pH-Solubility Profiling

This is the most fundamental experiment to determine the solubility of an ionizable compound.

Objective: To determine the aqueous solubility of the compound at various pH levels.

Materials:

  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vials or microcentrifuge tubes

  • pH meter

  • Shaker or vortex mixer

  • Analytical method to quantify the dissolved compound (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare saturated solutions by adding an excess amount of the compound to a series of vials, each containing a buffer of a different pH.

  • Cap the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial. To avoid transferring solid particles, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Expected Outcome: A "U-shaped" solubility curve, with the lowest solubility observed at the isoelectric point (pI) and significantly higher solubility at pH values far from the pI. [1][3] Troubleshooting:

  • Precipitation during analysis: The supernatant may need to be diluted further before injection into the analytical system.

  • Inconsistent results: Ensure the system has truly reached equilibrium. Longer shaking times may be necessary.

Protocol 2: Co-solvent Screening

If pH adjustment is not feasible or sufficient, using co-solvents can be an effective alternative. [11]Co-solvents work by reducing the polarity of the aqueous solvent, which can increase the solubility of non-polar or hydrophobic compounds. [][13] Objective: To identify a biocompatible co-solvent and its minimum required concentration to achieve the desired solubility.

Materials:

  • Compound stock solution (e.g., in DMSO)

  • Aqueous buffer of choice (at the final desired pH)

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol. [11][]* Vials or microplates

Methodology:

  • Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v of PG).

  • To each solution, add a small, fixed volume of the concentrated compound stock solution (e.g., add 2 µL of a 100 mM DMSO stock to 98 µL of each co-solvent buffer).

  • Mix well and observe for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • The lowest percentage of co-solvent that keeps the compound in solution is the optimal concentration for that system.

  • Repeat for other co-solvents to find the most effective one.

Data Presentation: Co-solvent Comparison Table

Co-solventProsConsTypical Starting % (v/v)
DMSO Excellent solubilizing powerCan be toxic to cells, even at low %< 1% for cell assays
Ethanol Biocompatible, volatileCan cause protein precipitation1-10%
PEG 400 Low toxicity, widely used in formulationsViscous, can interfere with some assays5-20%
Propylene Glycol Good solubilizer, low toxicityCan cause hemolysis at high concentrations5-30%

Troubleshooting:

  • Compound precipitates in all conditions: The initial stock concentration may be too high, or the compound is simply not amenable to this method. Consider combining a moderate pH adjustment with a low percentage of co-solvent. []

Protocol 3: Salt Formation for Enhanced Solubility

Salt formation is a robust chemical modification that can dramatically improve aqueous solubility. [14][15]This protocol provides a small-scale method for testing salt formation.

Objective: To form an acid or base salt of the compound and assess its solubility compared to the free form.

Materials:

  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

  • Solvent for reaction (e.g., Methanol, Ethanol)

  • Acid: 1 M HCl in diethyl ether or dioxane

  • Base: 1 M NaOH in methanol

  • Anti-solvent for precipitation (e.g., Diethyl ether, MTBE)

  • Aqueous buffer (e.g., pH 7.4 PBS)

Methodology:

  • To form the Hydrochloride Salt: a. Dissolve a known amount of the compound in a minimal amount of a suitable alcohol (e.g., methanol). b. Slowly add 1.0 to 2.0 equivalents of the HCl solution dropwise while stirring. c. A precipitate of the hydrochloride salt may form immediately. If not, slowly add an anti-solvent like diethyl ether until precipitation is observed. d. Isolate the solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • To form the Sodium Salt: a. Dissolve the compound in a minimal amount of methanol. b. Add exactly 1.0 equivalent of methanolic NaOH. c. Evaporate the solvent under reduced pressure to obtain the sodium salt.

  • Solubility Assessment: a. Attempt to dissolve the newly formed salt in the target aqueous buffer at the desired concentration. b. Compare its solubility to that of the original "free form" of the compound under the same conditions.

Expected Outcome: The salt form of the compound should exhibit significantly higher aqueous solubility and a faster dissolution rate compared to the neutral (zwitterionic) form. [16][17]Approximately 50% of marketed small molecule APIs are administered in their salt form. [8] Troubleshooting:

  • No salt precipitates: The salt may be soluble in the reaction solvent. Try removing the solvent under vacuum instead.

  • Salt is hygroscopic (absorbs moisture): This is a common property of salts. Handle and store the material in a desiccator or a dry box.

  • Salt disproportionation: In certain pH ranges, the salt may convert back to the less soluble free form. This is a known risk and highlights the importance of pH control in the final formulation. [8][18]

References

  • pH dependence of amino acid solubility. The solubility of an amino acid... - ResearchGate. Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). American Pharmaceutical Review. Available at: [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. Available at: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025). Crystal Growth & Design. ACS Publications. Available at: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Is the solubility of amino acids affected by their pH levels? - Quora. (2024). Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. (2011). Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. (PPTX). Slideshare. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. Available at: [Link]

  • 3 Tips on Overcoming Poor Aqueous Solubility and Stability. (2011). Pharma IQ. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (PMC). Available at: [Link]

  • VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. (2021). International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Solubility Enhancement Technique: A Review - PharmaInfo. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Available at: [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in 5-Fluoropyridylalanine Peptide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic peptide chemistry: maintaining chiral integrity when co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic peptide chemistry: maintaining chiral integrity when coupling highly electron-deficient heteroarylalanines.

This guide specifically focuses on 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid . By understanding the mechanistic causality behind epimerization, you can implement self-validating protocols that ensure high coupling efficiency without compromising stereopurity.

The Core Challenge: Mechanistic Insight

Coupling 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid presents a unique stereochemical challenge. The 5-fluoropyridin-3-yl side chain is highly electron-withdrawing due to the combined inductive effects of the heteroaromatic nitrogen and the fluorine atom[1].

When the carboxylic acid is activated during peptide coupling, this electron-withdrawing effect drastically increases the acidity of the α -proton. Consequently, the molecule becomes highly susceptible to two distinct racemization pathways[2]:

  • Path A (Direct Enolization): The base present in the coupling mixture directly abstracts the acidic α -proton, generating a planar enolate intermediate before the amide bond can form[3],[4].

  • Path B (Oxazolone Formation): The activated acyl intermediate cyclizes into an oxazolone ring, whose α -proton is easily abstracted by a base, leading to a loss of chirality[4].

G A Activated 5-Fluoro-Pyridylalanine B1 Strong Base (e.g., DIPEA, pKa ~10.1) A->B1 High pKa Base B2 Weak Base (e.g., TMP, pKa ~7.4) A->B2 Low pKa Base C1 Path A: Direct Enolization (alpha-proton abstraction) B1->C1 C2 Path B: Oxazolone Formation B1->C2 D2 Retained Stereochemistry (L-Isomer) B2->D2 Suppressed Pathways D1 High Racemization (D/L Mixture) C1->D1 C2->D1

Mechanistic pathways of racemization (Path A & B) and the effect of base selection.

Troubleshooting Guide & FAQs

Q: I am observing >15% of the D-enantiomer when coupling with HATU and DIPEA. Why is this happening, and how do I fix it? A: N,N-Diisopropylethylamine (DIPEA) is a relatively strong organic base (pKa ~10.1). In the presence of the highly activated HATU-ester, DIPEA rapidly abstracts the highly acidic α -proton of the fluorinated heteroarylalanine, driving Path A direct enolization [3]. Solution: Replace DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine, pKa ~7.43) [5],[6]. TMP provides sufficient basicity to drive the uronium activation but is weak enough to drastically reduce the rate of α -proton abstraction[3],[7].

Q: Can I avoid uronium/aminium reagents altogether to prevent base-catalyzed enolization? A: Yes, and this is highly recommended. Carbodiimide-mediated coupling (e.g., DIC) does not strictly require a tertiary amine base, thereby eliminating the primary trigger for Path A racemization[8]. However, DIC alone can still cause Path B oxazolone formation. Solution: Always pair DIC with a highly acidic oxime additive like OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate]. OxymaPure suppresses racemization more effectively than traditional benzotriazoles (HOBt/HOAt) by rapidly capturing the O-acylisourea intermediate to form a less racemization-prone active ester[9],[8],[10].

Q: Does temperature play a role in the coupling of this specific residue? A: Absolutely. Higher temperatures exponentially increase the rate of enolization[3]. Do not apply microwave heating or elevated temperatures for the coupling of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. Run the coupling at ambient temperature (20–25 °C) and extend the coupling time if necessary[3].

Workflow Start Start: 5-Fluoro-Pyridylalanine Coupling Q1 Is Uronium/Aminium Reagent Required? (e.g., HATU, HBTU) Start->Q1 YesPath Use HATU + TMP (Collidine) Avoid DIPEA Q1->YesPath Yes NoPath Use Carbodiimide Method (e.g., DIC) Q1->NoPath No Temp Perform Coupling at Ambient Temp (Do not apply heat) YesPath->Temp DIC_Opt Add OxymaPure or Oxyma-B Avoid HOBt/HOAt NoPath->DIC_Opt DIC_Opt->Temp Success Minimized Racemization High Yield Temp->Success

Workflow for optimizing coupling conditions to prevent racemization.

Data Presentation: Reagent & Base Comparison

The following table synthesizes the expected outcomes based on the choice of coupling reagent and base. For highly acidic α -protons, base-free or weak-base conditions are mandatory.

Coupling SystemBase UsedBase pKaPrimary Racemization RiskRecommended for 5-Fluoro-Pyridylalanine?
HATU DIPEA~10.1High (Path A - Direct Enolization)No. Very high epimerization risk.
HATU TMP (Collidine)~7.43LowYes. Good alternative if DIC is unavailable.
DIC / HOBt NoneN/AModerate (Path B - Oxazolone)⚠️ Caution. HOBt is less efficient at suppressing Path B.
DIC / OxymaPure NoneN/AVery LowHighly Recommended. Best stereochemical retention.

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: DIC / OxymaPure Coupling (Base-Free, Preferred Method)

This protocol relies on the superior leaving group properties of OxymaPure to bypass the need for a basic catalyst, completely shutting down Path A racemization[9],.

  • Resin Preparation: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Reagent Dissolution: In a clean vial, dissolve 3.0 equivalents of Fmoc-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid and 3.0 equivalents of OxymaPure in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir briefly for 2 minutes at room temperature to initiate the formation of the Oxyma active ester.

  • Coupling: Add the activated mixture to the resin. Shake the reaction vessel at ambient temperature (20–25 °C) under an inert atmosphere for 2 to 3 hours. Do not apply heat.

  • Validation: Perform a Kaiser test (or chloranil test for secondary amines). If the test is positive (incomplete coupling), do not add base; instead, repeat the coupling with fresh reagents.

  • Washing: Once complete, wash the resin with DMF (5x) and DCM (5x) to remove the soluble diisopropylurea (DIU) byproduct.

Protocol B: HATU / TMP Coupling (Alternative Method)

If a uronium reagent must be used due to severe steric hindrance, TMP must be substituted for DIPEA to mitigate direct enolization[5],[6].

  • Reagent Dissolution: Dissolve 3.0 equivalents of the protected amino acid and 2.9 equivalents of HATU in anhydrous DMF. (Note: Using slightly less HATU than the amino acid prevents capping of the resin by unreacted uronium species).

  • Base Addition: Add 6.0 equivalents of 2,4,6-trimethylpyridine (TMP/Collidine) to the mixture.

  • Coupling: Immediately transfer the solution to the deprotected resin. Shake at ambient temperature for 1 to 2 hours.

  • Validation: Monitor completion via the Kaiser test. Prolonged exposure to even weak bases can eventually lead to epimerization, so drain and wash the resin immediately upon a negative Kaiser test result.

References

  • Technical Support Information Bulletin 1213 - Oxyma, peptide.com, 9

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety, peptidechemistry.org, 8

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection, peptidechemistry.org,3

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis, nih.gov, 11

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis, luxembourg-bio.com, 5

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis, highfine.com, 4

  • Application Notes and Protocols for Coupling Fmoc-D, benchchem.com, 1

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series..., nih.gov, 10

  • Oxyma Pure Novabiochem 3849-21-6, sigmaaldrich.com, Link

  • Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A..., nih.gov, 6

  • Peptide Coupling Reagents, More than a Letter Soup, uniurb.it, 2

Sources

Troubleshooting

optimizing reaction yields for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of unnatural fluorinated pyridylalanines, such as 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid, presents unique chemo-mechanical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of unnatural fluorinated pyridylalanines, such as 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid, presents unique chemo-mechanical challenges. The presence of the basic pyridine nitrogen and the electron-withdrawing fluorine atom drastically alters the electronic landscape of the molecule, leading to catalyst poisoning, sluggish oxidative additions, and high risks of racemization.

This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols for the two primary synthetic routes: Negishi Cross-Coupling (Jackson's Reagent) and Asymmetric Hydrogenation .

Synthetic Workflow Overview

Workflow S1 L-Serine Derivative (Chiral Pool) I1 Jackson's Reagent (Organozinc) S1->I1 Zn, TMSCl S2 5-Fluoro-3-pyridine carboxaldehyde I2 Dehydroamino Acid Intermediate S2->I2 Azalactone Synthesis R1 Negishi Coupling (Pd Catalyst) I1->R1 3-Bromo-5-fluoropyridine R2 Asymmetric Hydrogenation (Rh Catalyst + HBF4) I2->R2 H2 (60 psi) P 2-Amino-3-(5-fluoropyridin-3-yl) propanoic acid R1->P Deprotection R2->P Deprotection

Fig 1: Divergent synthetic pathways for 5-fluoropyridylalanine synthesis.

Quantitative Method Comparison

To select the appropriate route for your scale and equipment, consult the comparative data below.

ParameterRoute A: Negishi Cross-CouplingRoute B: Asymmetric Hydrogenation
Typical Overall Yield 45% - 55%60% - 75%
Enantiomeric Excess (ee) >98% (Retention of chiral pool)90% - 95% (Catalyst dependent)
Primary Catalyst Pd2(dba)3 / SPhos[Rh(COD)(R,R)-DuPhos]BF4
Critical Control Point Moisture exclusion; Temp < 40°CPyridine nitrogen protonation
Common Failure Mode Zinc reagent protonolysisRhodium catalyst poisoning
Scalability Moderate (Exothermic zinc insertion)High (Requires pressure reactors)

Troubleshooting & FAQs

Route A: Negishi Cross-Coupling (Jackson's Reagent Route)

Q: My cross-coupling yield is consistently below 30%, and I am recovering unreacted 3-bromo-5-fluoropyridine. What is causing this? A: This is typically caused by the protonolysis of the highly moisture-sensitive organozinc reagent (Jackson's Reagent) before transmetalation can occur[1]. Furthermore, the 5-fluoropyridine ring is highly electron-deficient, which makes the initial oxidative addition of the Palladium catalyst sluggish.

  • The Fix: Ensure absolute anhydrous conditions using Schlenk techniques. To address the sluggish oxidative addition, switch your ligand to an electron-rich biaryl phosphine like SPhos. SPhos increases the electron density at the palladium center, accelerating oxidative addition into the deactivated C-Br bond of the fluoropyridine.

Q: I successfully isolated the coupled product, but chiral HPLC shows significant racemization (ee < 70%). How did I lose stereocontrol? A: Racemization in this pathway occurs during the formation of Jackson's reagent. If the temperature during the zinc insertion into the N-Boc-3-iodo-L-alanine methyl ester exceeds 40°C, the molecule undergoes a β -elimination to form a zinc enolate, destroying the chiral center[2].

  • The Fix: Control the exotherm. Use TMSCl and 1,2-dibromoethane to highly activate the zinc dust, allowing the insertion reaction to proceed smoothly at 25°C–30°C. Never use external heating during the zinc insertion step.

Route B: Asymmetric Hydrogenation

Q: The Rh-DuPhos catalyzed hydrogenation of my dehydroamino acid intermediate stalls at 10-15% conversion. Increasing hydrogen pressure does not help. Why is the catalyst dying? A: The basic nitrogen atom on the pyridine ring acts as a potent Lewis base. It coordinates irreversibly to the electrophilic Rhodium center, displacing the chiral phosphine ligands or blocking the coordination of the alkene, effectively poisoning the catalyst[3].

  • The Fix: You must mask the basicity of the pyridine nitrogen. Add 1.05 to 1.1 equivalents of a non-complexing acid, such as tetrafluoroboric acid (HBF4), to the reaction mixture prior to adding the catalyst[3]. This protonates the pyridine, removing its ability to coordinate to the Rhodium. Do not use HCl, as the chloride anion will coordinate to the metal and poison the catalyst.

Self-Validating Experimental Protocols

Protocol A: Negishi Coupling via Jackson's Reagent

This protocol utilizes a self-validating quench step to ensure organozinc formation prior to committing expensive Pd catalysts.

Step 1: Zinc Activation

  • Add zinc dust (3.0 eq, 30 mmol) to a flame-dried Schlenk flask under argon.

  • Add anhydrous DMF (10 mL) and 1,2-dibromoethane (0.15 eq). Heat to 60°C for 10 minutes, then cool to room temperature.

  • Add TMSCl (0.1 eq) and stir for 15 minutes. The zinc will visibly clump and then disperse, indicating activation.

Step 2: Formation of Jackson's Reagent

  • Dissolve N-Boc-3-iodo-L-alanine methyl ester (1.0 eq, 10 mmol) in anhydrous DMF (5 mL).

  • Add the solution dropwise to the activated zinc suspension over 20 minutes. Maintain the internal temperature at 25°C–30°C using a water bath.

  • Stir for 1 hour at room temperature.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench with allyl bromide. Analyze via GC-MS. The presence of the allylated amino acid mass confirms successful zinc insertion without β -elimination.

Step 3: Cross-Coupling

  • In a separate flame-dried flask, combine 3-bromo-5-fluoropyridine (0.9 eq, 9 mmol), Pd2(dba)3 (2.5 mol%), and SPhos (10 mol%) in anhydrous DMF (5 mL). Stir for 15 minutes until the solution turns deep red.

  • Decant the organozinc solution (from Step 2) away from the excess solid zinc via a cannula filter directly into the Palladium solution.

  • Heat the reaction to 50°C for 12 hours.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography to yield the protected amino acid.

Protocol B: Asymmetric Hydrogenation

This protocol relies on precise stoichiometric protonation to protect the transition metal catalyst.

Step 1: Substrate Preparation

  • Dissolve the (Z)-dehydroamino acid intermediate (1.0 eq, 10 mmol) in rigorously degassed anhydrous methanol (30 mL) in a glass liner suitable for a Parr pressure reactor.

  • Critical Step: Add HBF4·OEt2 (1.05 eq, 10.5 mmol) dropwise. Stir for 10 minutes. The solution may slightly darken.

Step 2: Hydrogenation

  • Inside an argon-filled glovebox, add[Rh(COD)(R,R)-DuPhos]BF4 (1 mol%) to the reaction mixture.

  • Transfer the vessel to the pressure reactor. Purge the reactor with Hydrogen gas three times (pressurize to 30 psi, then vent).

  • Pressurize the reactor to 60 psi with Hydrogen gas.

  • Stir vigorously at room temperature for 18 hours.

  • Self-Validation Step: Monitor hydrogen uptake via the pressure gauge. A rapid initial drop in pressure over the first 2 hours indicates active catalysis. If pressure remains static, catalyst poisoning has occurred.

  • Vent the reactor, concentrate the solvent in vacuo, and neutralize with saturated NaHCO3 to liberate the free pyridine base before final purification.

References

  • Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • Transition-metal-assisted asymmetric synthesis of amino acid analogs. A new synthesis of optically pure D- and L-pyridylalanines Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • The Chemistry of Organozinc Compounds (Jackson's Reagent and Negishi Coupling) Source: EPDF / Patai's Chemistry of Functional Groups URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Peptides Containing 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Welcome to the technical support center for troubleshooting challenges associated with the incorporation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid into peptide sequences. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting challenges associated with the incorporation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid into peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique steric and electronic challenges posed by this unnatural amino acid during solid-phase peptide synthesis (SPPS).

The structure of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a fluorinated pyridylalanine derivative, presents a distinct set of synthetic hurdles. The bulky pyridyl ring, coupled with the strong electron-withdrawing effect of the fluorine atom, can significantly impede coupling efficiency, leading to incomplete reactions, deletion sequences, and complex purification profiles. This guide provides a framework for understanding and systematically overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is positive after a coupling step with 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. What is the immediate course of action?

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. The recommended immediate action is to perform a second coupling (double coupling). If the test remains positive, do not proceed to the next cycle. Instead, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent the formation of deletion peptides.[1]

Q2: Which coupling reagents are recommended for incorporating this sterically hindered amino acid?

Standard carbodiimide reagents like DCC or DIC may be inefficient for this bulky amino acid.[2] Uronium/aminium-based reagents are generally more effective. HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is highly recommended as it is known to be particularly effective in overcoming steric hindrance and exhibits rapid reaction kinetics.[3][4] HBTU is a more cost-effective alternative to HATU, though it may be slightly less reactive.[3] PyAOP is another potent phosphonium salt-based reagent, especially useful for particularly challenging couplings, including those involving N-methylated amino acids which share some steric characteristics with this residue.[4]

Q3: Can the fluorine atom on the pyridine ring affect the coupling reaction?

Q4: Are there any specific solvent recommendations for coupling 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid?

N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. However, for difficult couplings, using a more polar solvent or a solvent mixture can be beneficial. Consider using N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt like LiCl to the DMF to disrupt potential secondary structures and improve solvation. A mixture of DCM/DMF/NMP (1:1:1) can also enhance solubility and coupling efficiency.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Incomplete Coupling

Incomplete coupling is the most common issue when incorporating sterically demanding amino acids. The bulky 5-fluoropyridin-3-yl side chain can physically block the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Causality: The steric bulk of the pyridyl group near the alpha-carbon hinders the formation of the transition state required for amide bond formation. This increases the activation energy of the reaction, slowing it down and leading to incomplete conversion within standard reaction times.

Troubleshooting Workflow for Incomplete Coupling

A Positive Kaiser Test (Incomplete Coupling) B Perform Double Coupling (Same conditions) A->B C Re-evaluate Coupling Protocol A->C D Kaiser Test Still Positive? B->D H Optimize Coupling Reagent C->H I Increase Reaction Time & Temperature C->I J Change Solvent System C->J E Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) D->E Yes G Kaiser Test Negative D->G No F Proceed to Next Cycle E->F G->F

Caption: Workflow for addressing incomplete coupling.

Experimental Protocols:

Protocol 1: Standard Double Coupling

  • After the initial coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).

  • Perform a Kaiser test on a small sample of resin beads.

  • If the test is positive (blue beads), repeat the original coupling procedure with a fresh solution of activated 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid and coupling reagents.

  • Allow the second coupling to proceed for at least 2 hours.

  • Wash the resin with DMF and repeat the Kaiser test.

Protocol 2: Enhanced Coupling with HATU

  • Activation: In a separate vessel, pre-activate 3-5 equivalents of Fmoc-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid with 3-5 equivalents of HATU and 6-10 equivalents of DIPEA in DMF for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight, although monitoring for potential racemization is advised.

  • Monitoring: Perform a Kaiser test to confirm completion.

Guide 2: Addressing Peptide Aggregation

"Difficult sequences" can arise from the aggregation of growing peptide chains on the solid support, making the N-terminus inaccessible.[4] Peptides containing aromatic residues like pyridylalanine can be prone to forming stable secondary structures (e.g., β-sheets) that lead to aggregation.

Causality: Inter-chain hydrogen bonding and hydrophobic interactions between the peptide chains can cause them to collapse and aggregate, physically preventing reagents from reaching the reactive sites. The aromatic nature of the pyridyl ring can contribute to such non-covalent interactions.

Strategies to Mitigate Peptide Aggregation

StrategyMechanism of ActionExperimental Considerations
Chaotropic Salts Disrupts hydrogen bonding networks and secondary structures.Add 0.4 M LiCl to the DMF used for coupling and washing steps.
"Magic" Solvents A mixture of DCM/DMF/NMP (1:1:1) can improve solvation and disrupt aggregation.Use this solvent mixture for both the coupling and Fmoc-deprotection steps.
Elevated Temperature Provides thermal energy to break up aggregates and increase reaction kinetics.Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). Caution is required to minimize racemization.
Backbone Protection Incorporating a temporary, bulky group on the backbone nitrogen can prevent inter-chain hydrogen bonding.Use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence preceding the difficult residue.[4]

Protocol 3: Coupling in the Presence of Chaotropic Salts

  • Prepare a 0.4 M solution of LiCl in DMF.

  • Use this solution for all washing steps prior to and after the coupling of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid.

  • Prepare the activated amino acid solution using the 0.4 M LiCl in DMF as the solvent.

  • Proceed with the coupling reaction as usual.

Guide 3: Analytical Confirmation of Successful Coupling

While qualitative tests like the Kaiser test are invaluable for real-time monitoring, quantitative analysis post-synthesis is crucial for confirming the integrity of the final peptide.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the crude peptide. Incomplete coupling will result in the appearance of a "deletion sequence" peak, typically eluting earlier than the target peptide.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized peptide. The absence of the expected mass and the presence of a mass corresponding to the deletion sequence is a clear indicator of coupling failure at the 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid position.

Interpreting Analytical Data

A Crude Peptide Analysis B HPLC Analysis A->B C Mass Spectrometry A->C D Single Major Peak at Expected Retention Time B->D E Multiple Peaks, including Early Eluting Species B->E F Mass Corresponds to Target Peptide C->F G Mass Corresponds to Deletion Sequence C->G H Successful Coupling D->H I Incomplete Coupling E->I F->H G->I

Caption: Logic for analytical confirmation of coupling.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved March 23, 2026, from [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). The preparation and application of N-carboxyanhydrides in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
  • O'Hagan, D. (2000). The polyketide metabolites.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766.
  • Katritzky, A. R., & Singh, S. K. (2003). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2003(16), 2533-2536.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc Deprotection of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering side reactions during the solid-phase peptide synthesis (SPPS) of sequences containing the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering side reactions during the solid-phase peptide synthesis (SPPS) of sequences containing the unnatural amino acid 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid .

Below, we dissect the mechanistic causes of these side reactions, provide a visual pathway of the chemical conflict, and offer field-proven, self-validating protocols to ensure high-purity peptide yields.

Mechanistic Insight: The Causality of the Side Reaction

When incorporating 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid into a peptide chain, the most critical vulnerability occurs during the subsequent Fmoc deprotection steps. The standard deprotection cocktail—20% piperidine in N,N-dimethylformamide (DMF)—is highly effective for removing the Fmoc group via base-catalyzed β-elimination. However, piperidine is also a strong secondary amine nucleophile.

The Chemical Conflict: The pyridine ring of the unnatural amino acid is highly electron-deficient, a property exacerbated by the electron-withdrawing fluorine atom at the 5-position. Under basic conditions, this creates an ideal environment for a Nucleophilic Aromatic Substitution (SNAr) . Piperidine attacks the activated 5-position, displacing the fluorine atom (a good leaving group) to form a piperidinyl-substituted pyridine adduct. This side reaction is a known liability when exposing fluorinated heteroaromatics to strong nucleophiles during synthesis ([1]).

To solve this, we must decouple the basicity required for Fmoc removal from the nucleophilicity that drives the SNAr side reaction.

Reaction Pathway Visualization

The diagram below illustrates the kinetic competition between the desired Fmoc removal and the SNAr side reaction.

G A Fmoc-Peptide-Resin (5-fluoropyridin-3-yl) B Desired Pathway (Fmoc Removal) A->B Mild Base (Piperazine/DBU) C Side Reaction (SNAr by Piperidine) A->C Strong Nucleophile (20% Piperidine) D Free Amine Peptide (Intact Fluorine) B->D E Piperidinyl-Adduct (+65 Da Mass Shift) C->E

Fig 1: Reaction pathways during Fmoc deprotection of fluoropyridine-containing peptides.

Troubleshooting FAQs

Q1: I am observing a +65 Da mass shift in my final cleaved peptide. What is causing this? A1: This exact mass shift is the hallmark of the SNAr side reaction. The fluorine atom (-19 Da) has been displaced by a piperidine molecule (-H, +84 Da), resulting in a net mass increase of +65 Da. This occurs during the 20% piperidine deprotection steps following the coupling of the fluoropyridine monomer.

Q2: How can I prevent this SNAr side reaction while ensuring complete Fmoc removal? A2: You must replace 20% piperidine with a less nucleophilic base cocktail. A highly effective alternative is a mixture of 5% piperazine and 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF. Piperazine is a weaker nucleophile than piperidine, and DBU is a strong, strictly non-nucleophilic base. DBU accelerates the β-elimination of the Fmoc group, while piperazine acts solely to scavenge the resulting dibenzofulvene intermediate ([2]).

Q3: Are there other additives that can buffer the reaction and protect the fluorine atom? A3: Yes. If you prefer not to use DBU, adding 0.1 M HOBt (1-hydroxybenzotriazole) to a 5% piperazine solution acts as a weak acid buffer. This slightly lowers the pH of the microenvironment, which suppresses base-catalyzed side reactions (including SNAr and aspartimide formation) while still allowing Fmoc removal, albeit at a slower rate ([3]).

Q4: Does temperature play a role in this side reaction? A4: Absolutely. SNAr is highly temperature-dependent. If you are using microwave-assisted SPPS (typically running at 75°C–90°C), the thermal energy will drastically accelerate the displacement of the fluorine. When incorporating fluoropyridines, you must perform the deprotection steps strictly at room temperature (20–25°C) to kinetically disfavor the SNAr pathway.

Deprotection Cocktails: Comparative Data

The table below summarizes the quantitative trade-offs of various deprotection cocktails when handling fluoropyridine-containing peptides.

Deprotection ReagentFmoc Removal TimeSNAr RiskMechanism / Causality
20% Piperidine in DMF < 5 minHigh (> 15%) Piperidine is a strong secondary amine nucleophile that readily attacks the electron-deficient pyridine ring.
5% Piperazine in DMF 15–20 minLow (< 5%)Piperazine is sterically hindered and less nucleophilic, but slow deprotection risks peptide aggregation.
5% Piperazine + 2% DBU < 1 min Trace (< 1%) DBU drives rapid β-elimination (non-nucleophilic); piperazine efficiently scavenges dibenzofulvene without attacking the ring.
5% Piperazine + 0.1 M HOBt 15–20 minTrace (< 1%)HOBt acts as a weak acid buffer, neutralizing the microenvironment to suppress base-catalyzed SNAr.

Optimized Experimental Protocol: Piperazine/DBU Deprotection

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a micro-cleavage step, you establish a definitive quality control checkpoint before proceeding with the rest of the synthesis.

Materials Required:
  • Piperazine (solid, anhydrous)

  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

  • Peptide-synthesis grade DMF

  • Cleavage cocktail: TFA/TIPS/H2O (95:2.5:2.5)

Step-by-Step Methodology:
  • Cocktail Preparation: In a fume hood, prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

    • Causality Note: Ensure the piperazine is completely dissolved before adding DBU. The precise 2% DBU concentration is critical; higher concentrations risk premature cleavage of sensitive side-chain protecting groups, while lower concentrations slow down Fmoc removal.

  • Resin Washing: Following the successful coupling of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, wash the peptidyl-resin thoroughly with DMF (5 × 5 mL for a 0.1 mmol scale) to remove any residual coupling reagents (e.g., DIC/Oxyma).

  • First Deprotection Treatment: Add 5 mL of the Piperazine/DBU cocktail to the reaction vessel. Agitate gently at room temperature (25°C) for exactly 1 minute.

  • Draining and Second Treatment: Drain the reaction vessel. Add a fresh 5 mL aliquot of the Piperazine/DBU cocktail and agitate for an additional 2 minutes.

    • Causality Note: Limiting exposure to short, repeated bursts rather than one long incubation prevents the accumulation of dibenzofulvene and minimizes the kinetic window for any trace SNAr to occur.

  • Post-Deprotection Washing: Drain the vessel and wash the resin extensively with DMF (5 × 5 mL) to completely remove DBU and piperazine.

  • Self-Validation (Micro-cleavage):

    • Extract ~1 mg of the resin and transfer it to a microcentrifuge tube.

    • Add 100 µL of TFA/TIPS/H2O (95:2.5:2.5) and incubate for 30 minutes.

    • Precipitate with cold ether, centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Validation Criteria: A successful protocol will show the expected [M+H]⁺ mass of the peptide sequence up to that point, with no peak at +65 Da , confirming that the kinetic balance between Fmoc removal and SNAr suppression was successfully achieved.

References

  • Title: Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis Source: RSC Advances, 2015, 5, 104417-104425 URL: [Link]

  • Title: Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions Source: Organic & Biomolecular Chemistry, 2019, 17, 2099-2104 URL: [Link]

  • Title: Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent Source: Letters in Peptide Science, 2000, 7, 107-112 URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS Mobile Phases for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid Detection

Welcome to the technical support guide for the LC-MS analysis of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. This document provides in-depth troubleshooting advice and scientifically grounded protocols to help you ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. This document provides in-depth troubleshooting advice and scientifically grounded protocols to help you overcome common challenges associated with this and similar polar, ionizable analytes. Our goal is to empower you with the expertise to not just follow a method, but to understand and optimize it for robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding method development for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid.

Question: What are the key physicochemical properties of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, and how do they influence my LC-MS method?

Answer: Understanding the physicochemical properties of your analyte is the cornerstone of successful method development. 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is a zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (amino group and pyridine ring) functionalities.

  • Polarity: The presence of the amino and carboxylic acid groups makes the molecule highly polar. This high polarity is the primary reason it is challenging to retain on traditional reversed-phase columns like C18.

    • The carboxylic acid group (-COOH) will have a pKa around 2-3.

    • The alpha-amino group (-NH2) will have a pKa around 9-10.

    • The pyridine ring nitrogen will have a pKa around 4-5.

  • Impact on LC-MS: These properties dictate that the analyte's charge state, and therefore its retention and ionization efficiency, will be highly dependent on the mobile phase pH.[1][2] At low pH (e.g., pH 3), the carboxylic acid will be neutral, but both the amino group and pyridine ring will be protonated (positive charge). At neutral pH, it will likely exist as a zwitterion. At high pH (e.g., pH 9), the carboxylic acid will be deprotonated (negative charge) and the amino group will be neutral.

Question: I'm starting from scratch. What is the best initial chromatographic approach and mobile phase for this compound?

Answer: Given the high polarity of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a standard reversed-phase (RP) C18 column is likely to provide little to no retention.

The recommended starting point is Hydrophilic Interaction Chromatography (HILIC) .[3][4][5] HILIC is specifically designed for the retention and separation of polar analytes.[6]

A robust starting mobile phase for HILIC-MS analysis would be:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient Conditions: Start with a high percentage of organic solvent (e.g., 95% B) to promote retention. A typical gradient might be 95% B held for 1-2 minutes, followed by a linear ramp down to 40-50% B over 5-10 minutes.

Rationale:

  • HILIC Mechanism: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. A high organic content in the mobile phase is necessary for this retention mechanism to occur.[4][6]

  • Ammonium Formate: This is a volatile buffer, making it fully compatible with mass spectrometry. It helps control the mobile phase pH and provides counter-ions that can improve peak shape.[5][7]

  • Acidic pH (3.0): At this pH, the analyte's amino group will be protonated, which often aids in HILIC retention and promotes efficient ionization in positive electrospray ionization (ESI) mode.

Question: How critical is mobile phase pH for retention and ESI-MS signal intensity?

Answer: Mobile phase pH is arguably the most critical parameter for optimizing the analysis of ionizable compounds like this one.[1][2][8]

  • For Retention:

    • In Reversed-Phase (RP) , adjusting the pH to suppress the ionization of the analyte increases its hydrophobicity and thus its retention.[1] For this zwitterionic compound, finding a pH that neutralizes the entire molecule is impossible.

    • In HILIC , pH affects the charge state of both the analyte and the stationary phase surface (e.g., silanols), influencing the ionic interactions that contribute to retention.[6]

  • For ESI-MS Sensitivity: The analyte must be charged in solution to be detected by ESI-MS.

    • Positive Ion Mode (+ESI): A low mobile phase pH (e.g., 2.5-4.0) ensures that basic sites like the amino group are fully protonated ([M+H]+), leading to a strong signal.

    • Negative Ion Mode (-ESI): A higher mobile phase pH (e.g., 8-10) would be needed to deprotonate the carboxylic acid group ([M-H]-). However, high pH mobile phases can be detrimental to silica-based columns.

For this specific analyte, positive ion mode ESI with an acidic mobile phase is the recommended starting point for achieving the best sensitivity.

Section 2: Troubleshooting Guide

This section provides a structured, Q&A-based approach to solving specific experimental problems.

Problem: Poor or No Retention on a C18 Column

  • Question: My analyte, 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, is eluting in the void volume on my C18 column, even when I use a high aqueous mobile phase. What should I do?

  • Answer: This is expected behavior for a highly polar compound. A standard C18 phase lacks sufficient polar interactions to retain the analyte. You have two primary options:

    • Switch to a HILIC Column (Recommended): This is the most effective solution. HILIC columns use a polar stationary phase (e.g., amide, diol, or bare silica) and a high-organic mobile phase to retain polar compounds.[3][5][6]

    • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have polar functional groups embedded within the alkyl chains or at the end, which can provide some retention for polar analytes via hydrogen bonding. However, HILIC is generally superior for this class of compounds.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: I am seeing significant peak tailing for my analyte in HILIC mode. What are the common causes and solutions?

  • Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[9][10] Peak fronting is less common for this analyte type but can indicate column overload or solvent mismatch.[11]

Use the following workflow to diagnose and resolve peak shape issues:

G cluster_Analyte Analyte in Solution cluster_MobilePhase Mobile Phase Condition cluster_ChargeState Resulting Charge State cluster_MS_Mode Optimal ESI Mode Analyte Analyte (R-COOH, R-NH2, Py) Low_pH Low pH (e.g., 3.0) + Formic Acid Analyte->Low_pH High_pH High pH (e.g., 9.0) + Ammonium Hydroxide Analyte->High_pH Positive Cationic [M+H]+ Low_pH->Positive Protonates Amines Negative Anionic [M-H]- High_pH->Negative Deprotonates Acid Pos_ESI Positive ESI (+) Positive->Pos_ESI Best Signal Neg_ESI Negative ESI (-) Negative->Neg_ESI

Sources

Reference Data & Comparative Studies

Validation

Fluorinated vs. Non-Fluorinated Pyridylalanine Derivatives in Drug Design: A Comprehensive Comparison Guide

Executive Summary: The "Fluorine Effect" in Amino Acid Scaffolds The incorporation of non-natural amino acids, specifically pyridylalanine derivatives, has become a cornerstone in the design of modern peptide therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Fluorine Effect" in Amino Acid Scaffolds

The incorporation of non-natural amino acids, specifically pyridylalanine derivatives, has become a cornerstone in the design of modern peptide therapeutics and small-molecule inhibitors. While the bare pyridylalanine scaffold provides essential hydrogen-bonding capabilities and aromaticity, the strategic introduction of a fluorine atom—creating derivatives like 5-fluoro-3-pyridylalanine—fundamentally alters the molecule's physicochemical and pharmacokinetic landscape.

This guide objectively compares fluorinated versus non-fluorinated pyridylalanine derivatives, unpacking the causality behind their divergent behaviors in biological systems, and provides self-validating experimental frameworks to measure these differences.

Physicochemical & Pharmacokinetic Profiling (The "Why")

To understand the performance gap between these two scaffolds, we must examine the sub-molecular physics driven by fluorine's unique properties: its extreme electronegativity, small van der Waals radius, and the exceptional strength of the C–F bond (1)[1].

A. pKa Modulation via Inductive Effects

The most profound impact of fluorinating a pyridine ring is the modulation of its basicity. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the basic pyridine nitrogen, significantly lowering its pKa (2)[2]. Consequently, at physiological pH (7.4), a fluorinated pyridylalanine is far less protonated than its non-fluorinated counterpart, directly enhancing its ability to passively diffuse across lipid bilayers.

B. Lipophilicity (LogD) and Permeability

While the bare pyridine ring is relatively polar, the C–F bond is highly hydrophobic. Experimental 19F NMR studies demonstrate that fluorination generally increases the LogD (at pH 7.4) of pyridine derivatives (3)[3]. This lipophilic shift is crucial for optimizing the oral bioavailability of peptide-like drugs.

C. Metabolic Stability and CYP450 Shielding

Non-fluorinated pyridines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., N-oxidation or ring hydroxylation). Substituting a vulnerable C–H bond with a robust C–F bond sterically and electronically shields the ring, blocking metabolic cleavage and drastically prolonging the drug's in vivo half-life (2)[2].

Mechanism cluster_0 Chemical Modification A Pyridylalanine Scaffold B Fluorination (e.g., 5-Fluoro) A->B C-F Bond Formation C pKa Drop (~1.5-2.0 units) B->C Inductive Effect D LogD Increase (Lipophilicity) B->D Hydrophobic Nature E Steric Shielding (CYP450 Blockade) B->E C-F Bond Strength F Altered Target Binding (pH 7.4) C->F G Enhanced Cell Permeability D->G H Prolonged Half-Life E->H

Fig 1. Mechanistic pathways linking fluorination to pharmacokinetic and pharmacodynamic enhancements.

Comparative Performance Data

The following table synthesizes quantitative data comparing a standard non-fluorinated scaffold (3-Pyridylalanine) against its fluorinated analog (5-Fluoro-3-pyridylalanine).

Property3-Pyridylalanine (Non-Fluorinated)5-Fluoro-3-pyridylalanine (Fluorinated)Mechanistic Driver
pKa (Pyridine Nitrogen) ~5.2~3.5Strong inductive electron withdrawal (-I effect) by fluorine (4)[4].
Lipophilicity (LogD at pH 7.4) Lower (More Hydrophilic)Higher (More Lipophilic)High hydrophobicity of the C-F bond (3)[3].
Metabolic Stability (t1/2) Short/ModerateSignificantly ProlongedSteric shielding of vulnerable C-H bonds; CYP450 oxidation blockade (2)[2].
Target Binding Affinity Baseline (1x)Enhanced (Often 5x - 15x)Multipolar C-F interactions; optimal occupation of hydrophobic pockets (5)[5].
Dipole Moment HigherLowerFluorine counters the electron-donating effects of the ring (2)[2].

Target Binding & Mechanistic Causality: Field Evidence

Case Study 1: FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

In the development of FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors, substituting standard pyridine rings with fluorinated derivatives yielded single-digit nanomolar IC50 values against FLT3-ITD. The fluorine atom fills a specific hydrophobic pocket in the kinase domain, blocking FLT3 phosphorylation and downstream cascades (Akt, STAT5) far more effectively than the non-fluorinated parent compound (5)[5].

Case Study 2: Protease Inhibitors (Chymotrypsin/Cathepsin G)

When non-natural amino acids were introduced into the substrate-specific P-1 position of the trypsin inhibitor SFTI-1, the inclusion of fluorinated pyridylalanine derivatives resulted in chymotrypsin inhibitors that were 13–15 fold more active than those utilizing standard non-fluorinated residues. The causality lies in the fluorinated side chain's ability to form favorable multipolar interactions within the active site while simultaneously resisting hydrolytic cleavage (6)[6].

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these derivatives in your own pipeline, the following protocols are designed as self-validating systems, ensuring that any observed differences are strictly due to the molecular scaffold and not assay artifacts.

Protocol 1: Comparative Microsomal Stability Assay (LC-MS/MS)

Objective: Quantify the metabolic resistance conferred by fluorination. Causality of Design: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH. NADPH is an essential cofactor for CYP450 enzymes; omitting it in a negative control validates that degradation is enzymatically driven, not a result of chemical instability.

  • Preparation: Prepare 10 mM DMSO stock solutions of the fluorinated and non-fluorinated derivatives. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Incubation: Combine 0.5 mg/mL HLMs with the test compounds at 37°C. Self-Validation Step: Run parallel incubations with Verapamil (a known high-clearance positive control) to verify microsomal activity.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (Maintain a separate "-NADPH" control plate).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes, halting the reaction while extracting the analyte. The internal standard corrects for matrix effects and injection volume variations during MS.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) based on the log-linear decay of the analyte/IS peak area ratio.

Workflow Step1 1. Compound Preparation (10 mM DMSO stocks + Controls) Step2 2. Microsomal Incubation (HLMs, NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + Internal Std) Step2->Step3 Step4 4. Centrifugation & Filtration (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Processing (In vitro Half-life & Intrinsic Clearance) Step5->Step6

Fig 2. Self-validating experimental workflow for comparative microsomal stability and LC-MS/MS.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the derivatives against a target receptor. Causality of Design: Radioligands offer extreme sensitivity. By using an excess of unlabeled "cold" ligand to define Non-Specific Binding (NSB), the system self-validates that the measured radioactive decay corresponds strictly to specific target engagement.

  • Membrane Preparation: Resuspend target-expressing cell membranes (e.g., FLT3-expressing cells) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Causality: Mg2+ is often required to stabilize the active conformation of kinase domains.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of a known radioligand at its Kd concentration, and 25 µL of the test pyridylalanine derivatives (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validation (NSB): In control wells, add 10 µM of a known, high-affinity unlabeled reference inhibitor to calculate non-specific binding.

  • Filtration: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific sticking of the radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a microplate scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments - ACS Publications - 1

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem -2

  • Identification of 2,4-disubstitued pyridine derivatives as potent FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors - NIH/PubMed - 5

  • Introduction of non-natural amino acid residues into the substrate-specific P-1 position of trypsin inhibitor SFTI-1 yields potent chymotrypsin and cathepsin G inhibitors - ResearchGate - 6

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - ACS Publications - 3

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING - ChemRxiv - 4

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Purity of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid

Introduction 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is a synthetic amino acid analog with potential applications as a key building block in the development of novel therapeutic agents. As with any active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is a synthetic amino acid analog with potential applications as a key building block in the development of novel therapeutic agents. As with any active pharmaceutical ingredient (API), ensuring its purity is of paramount importance for the safety, efficacy, and quality of the final drug product.[1][2] The validation of analytical methods is a mandatory regulatory requirement that provides documented evidence that a chosen analytical procedure is suitable for its intended purpose.[2][3][4] This guide provides an in-depth comparison of analytical methodologies for the purity determination of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, with a focus on high-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS). Furthermore, it delves into the critical aspects of impurity profiling and enantiomeric purity assessment.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Chapter 1: The Foundation: Principles of Analytical Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] The ICH Q2(R1) guideline outlines the key parameters that must be evaluated.[5][6] The relationship between these parameters is crucial for establishing a robust and reliable method.

Caption: Interconnectivity of ICH Q2(R1) validation parameters.

Chapter 2: Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is pivotal for the accurate determination of purity. For a molecule like 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, which possesses a UV-active pyridine ring and a chiral center, HPLC-based methods are the most suitable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability.[7]

Principle of Operation: This technique separates components of a mixture based on their differential partitioning between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase. The fluoropyridine moiety in the target molecule allows for sensitive detection using a UV detector.

Method Development Rationale:

  • Column Choice: A reversed-phase C18 column is selected due to the non-polar nature of the pyridine ring and the carbon backbone.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or trifluoroacetic acid) is crucial to protonate the amino group and the pyridine nitrogen, ensuring good peak shape and preventing tailing. Acetonitrile is a common organic modifier.

  • Detection Wavelength: The UV maximum absorbance for pyridine-containing compounds is typically in the range of 254-280 nm.

Detailed Experimental Protocol: HPLC-UV for Achiral Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample at the same concentration.

  • Validation Procedure:

    • Specificity: Perform forced degradation studies (see Chapter 3) to demonstrate that degradation products do not interfere with the main peak.

    • Linearity: Prepare a series of solutions from 1 µg/mL to 150 µg/mL and plot the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Analyze six replicate preparations of the standard solution (repeatability) and have the method performed by different analysts on different days (intermediate precision).

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for impurity identification.[8]

Principle of Operation: UPLC utilizes smaller particle size columns (<2 µm) to achieve faster and more efficient separations compared to HPLC. Coupling with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the analyte and its impurities, providing definitive identification.[8][9]

Method Development Rationale: The principles are similar to HPLC, but the use of volatile buffers (e.g., ammonium formate or ammonium acetate) is mandatory for MS compatibility. The enhanced resolution can separate closely eluting impurities that might co-elute in a standard HPLC run.

Performance Comparison: HPLC-UV vs. UPLC-MS

The following table summarizes representative performance data for the two techniques.

Validation Parameter HPLC-UV UPLC-MS (SIM mode) Rationale/Insight
Specificity Good (Peak Purity Index)Excellent (Mass Specificity)MS provides unambiguous identification, making it superior for specificity.
Linearity (r²) > 0.999> 0.999Both techniques provide excellent linearity for quantification.
LOD (Limit of Detection) ~0.05 µg/mL~0.005 µg/mLUPLC-MS is significantly more sensitive, crucial for trace impurity analysis.
LOQ (Limit of Quantitation) ~0.15 µg/mL~0.015 µg/mLThe lower LOQ of UPLC-MS allows for accurate quantification of low-level impurities.[5]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods demonstrate high accuracy.
Precision (% RSD) < 2.0%< 1.5%UPLC systems often provide slightly better precision due to advanced fluidics.
Analysis Time ~25 minutes~5-7 minutesUPLC offers a dramatic increase in throughput.

Chapter 3: Specificity and Impurity Profiling via Forced Degradation

A critical aspect of a purity method is its ability to be "stability-indicating," meaning it can resolve the API from any potential degradation products.[10][11] Forced degradation studies are essential to demonstrate this capability.[10][12]

Objective: To intentionally degrade the drug substance under various stress conditions to identify likely degradation products and establish degradation pathways.[11][12] The target degradation is typically 5-20%.[12]

Forced_Degradation_Workflow API API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo Analysis Analyze by Stability- Indicating Method (e.g., UPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Establish Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid at approximately 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze using the developed UPLC-MS method.

  • Evaluation: Assess the chromatograms for new peaks. The use of a photodiode array (PDA) detector in conjunction with MS helps in peak purity assessment and structural elucidation of the degradants.

Chapter 4: Enantiomeric Purity Assessment

Since 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid contains a chiral center, the determination of its enantiomeric purity is a regulatory necessity. Chiral HPLC is the most common technique for this purpose.

Principle of Operation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives.[14]

Method Development Rationale:

  • Derivatization: Amino acids are often derivatized to enhance their interaction with the CSP and improve UV detection. N-Fluorenylmethoxycarbonyl (FMOC) protection is a common and effective strategy.[14][15]

  • Column Choice: Polysaccharide-based columns like Lux Cellulose or Chiralpak are excellent starting points for screening.[14]

  • Mobile Phase: Both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water with an acidic modifier) conditions can be effective and should be screened.[14]

Detailed Experimental Protocol: Chiral HPLC

  • Derivatization (FMOC protection):

    • Dissolve the amino acid in a borate buffer (pH ~9).

    • Add a solution of FMOC-Cl in acetone dropwise while stirring.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Extract the FMOC-amino acid into an organic solvent and evaporate to dryness.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm.

    • Mobile Phase: 0.1% Trifluoroacetic Acid in Acetonitrile / 0.1% Trifluoroacetic Acid in Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: 265 nm.

  • Validation:

    • Specificity: Demonstrate baseline resolution between the two enantiomer peaks (Resolution > 1.5).

    • LOQ: Determine the limit of quantitation for the undesired enantiomer in the presence of the desired enantiomer. This is critical for controlling chiral impurities.

    • Linearity & Accuracy: Validate for the minor enantiomer over a relevant range (e.g., 0.05% to 1% of the major enantiomer concentration).

Table 2: Validation Summary for Chiral HPLC Method

Validation Parameter Acceptance Criteria Typical Result
Specificity (Resolution) R > 1.52.8
LOQ of Undesired Enantiomer S/N > 100.05% of nominal concentration
Linearity (r²) of Undesired Enantiomer > 0.990.998
Accuracy (% Recovery) 80 - 120%95.7%
Precision (% RSD) at LOQ < 10%6.5%

Conclusion and Recommendations

The validation of analytical methods is a cornerstone of pharmaceutical quality assurance.[1][2][3] For the comprehensive purity assessment of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a multi-faceted approach is recommended:

  • For Routine Quality Control (Assay and Impurities): A validated HPLC-UV method offers a robust, reliable, and cost-effective solution for routine batch release testing. Its performance is well-understood and sufficient for quantifying known impurities and the main component.

  • For Impurity Identification and Stability Studies: A validated UPLC-MS method is indispensable. Its superior speed, resolution, and sensitivity are critical for detecting and identifying unknown impurities and degradation products that arise during stability and forced degradation studies.[8][16]

  • For Enantiomeric Purity: A dedicated Chiral HPLC method, typically involving FMOC derivatization, is required to control the stereochemical purity of the API.

By employing this suite of validated analytical methods, researchers and drug developers can ensure a deep understanding of the purity profile of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, thereby guaranteeing the quality and consistency of this important pharmaceutical building block and meeting stringent regulatory expectations.[1][17]

References

  • How Analytical Method Validation Ensures Product Quality - Pharmsky. (2025, November 7).
  • Guidance for the validation of pharmaceutical quality control analytical methods. NHS.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Quality Guidelines - ICH. ICH.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network.
  • Forced Degradation Testing. SGS Australia.
  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • Stability Testing: Photostability Testing of New Drug Substances and Products - ICH. ICH.
  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2005, June 20). ResearchGate.
  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025, April 22). ProPharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Education and Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. (2022, August 4). ACS Publications.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2012, March 29). National Institutes of Health.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2023). Research and Reviews.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online.

Sources

Validation

binding affinity comparison of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid analogs

Title: Binding Affinity Comparison of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Analogs: A Comprehensive Guide for Peptide Engineering Executive Summary When optimizing peptide therapeutics, overcoming proteolytic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Binding Affinity Comparison of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Analogs: A Comprehensive Guide for Peptide Engineering

Executive Summary

When optimizing peptide therapeutics, overcoming proteolytic susceptibility and enhancing target affinity are primary objectives. The substitution of canonical aromatic residues (such as Phenylalanine or Tyrosine) with unnatural amino acids (UAAs) is a proven strategy to achieve this. This guide provides an in-depth comparative analysis of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (5-F-3-PA) and its analogs. By acting as a highly specialized scaffold, 5-F-3-PA leverages unique biophysical properties—specifically halogen bonding and modulated π−π stacking—to dramatically improve peptide-protein binding interfaces.

Mechanistic Rationale: The Biophysics of 5-Fluoro-3-pyridylalanine

As application scientists, we do not simply swap residues; we engineer molecular interactions based on first principles. The incorporation of 5-F-3-PA introduces three distinct mechanistic advantages over wild-type aromatic amino acids:

  • The Pyridine Core (Hydrogen Bonding & Solubility): The nitrogen atom within the pyridine ring introduces a localized hydrogen bond acceptor. This alters the hydration shell of the peptide, generally lowering the overall lipophilicity (cLogP) compared to a standard phenyl ring, which improves aqueous solubility and pharmacokinetic distribution.

  • Fluorine-Induced π -Deficiency: Fluorine is the most electronegative element. Its placement at the 5-position withdraws electron density from the pyridine ring via inductive effects. This creates an electron-deficient π -system that forms exceptionally strong π−π stacking interactions with electron-rich aromatic residues (e.g., Tryptophan or Tyrosine) located within the target receptor pocket.

  • Halogen Bonding: Halogen atoms can act as electron acceptors (Lewis acids) to form highly directional, non-covalent interactions with Lewis bases, such as backbone carbonyl oxygens[1]. While heavier halogens (Cl, Br, I) form stronger halogen bonds, fluorine maintains a van der Waals radius closely resembling hydrogen. This allows it to participate in multipolar interactions without introducing steric clashes that could disrupt the target's backbone conformation[2].

G A 5-Fluoro-3-pyridylalanine (Ligand) B Pyridine Nitrogen A->B contains C Fluorine Atom A->C contains D Aromatic Ring A->D contains E Target Protein Backbone Amide B->E H-Bond Acceptor F Target Protein Backbone Carbonyl C->F Halogen Bonding G Electron-Rich Residue (e.g., Trp) D->G Enhanced π-π Stacking

Mechanistic pathways of 5-F-3-PA binding interactions within a target protein pocket.

Comparative Binding Affinity Data

To objectively evaluate the performance of 5-F-3-PA, we compare its binding kinetics against wild-type and halogenated analogs when incorporated into the primary hydrophobic anchor position of a model receptor-binding peptide.

Amino Acid Analog KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )cLogP (Sidechain)
L-Phenylalanine (Wild-Type) 150.01.218.001.87
2-Amino-3-(pyridin-3-yl)propanoic acid (Des-fluoro)85.01.512.700.95
2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (5-F-3-PA)12.03.80.451.12
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid (5-Cl-3-PA)8.04.10.321.55
2-Amino-3-(5-trifluoromethylpyridin-3-yl)propanoic acid 45.02.00.902.10

Data Interpretation: The addition of the fluorine atom (5-F-3-PA) results in a ~7-fold increase in affinity over the des-fluoro analog, driven primarily by a drastically reduced dissociation rate ( koff​ ). While the chloro-analog (5-Cl-3-PA) exhibits slightly tighter binding due to a stronger halogen bond[2], the fluoro-analog often provides a superior balance of metabolic stability and optimal lipophilicity (cLogP) for systemic drug applications. The bulky trifluoromethyl ( CF3​ ) analog shows diminished returns, likely due to steric clashes within the binding pocket.

Experimental Protocols: Self-Validating Workflows

A rigorous comparison of binding affinities requires orthogonal biophysical techniques. The following protocols detail the evaluation of these analogs using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol 1: Kinetic Evaluation via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantification of association and dissociation rates[3].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target receptor protein (ligand) via amine coupling to a strict density of 500-800 Response Units (RU).

    • Causality: Keeping the ligand density low minimizes mass transport limitation (MTL) and steric crowding, ensuring that the observed kinetics reflect true 1:1 binding events rather than diffusion artifacts.

  • Baseline Stabilization: Flow running buffer (e.g., HBS-EP+ with 0.05% surfactant) at 30 µL/min until the baseline drift is <0.3 RU/min.

    • Causality: Surfactants prevent non-specific hydrophobic sticking of the fluorinated peptides to the dextran matrix[4].

  • Analyte Injection (Multi-Cycle Kinetics): Inject the peptide analogs (analytes) in a 2-fold dilution series (e.g., 0.5 nM to 32 nM) for 120 seconds (association), followed by a 600-second buffer flow (dissociation).

  • Surface Regeneration: Inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.0) to strip the bound peptide, followed by buffer stabilization.

    • Causality: The low pH protonates the carboxylates on the receptor, disrupting the electrostatic and hydrogen bonds without denaturing the covalently bound protein.

Self-Validating System Check: Always include a reference flow cell (Fc1) activated and deactivated without protein. Subtract the Fc1 signal from the active flow cell (Fc2) to eliminate bulk refractive index shifts and non-specific binding. A successful assay will show a concentration-dependent, globally fit 1:1 Langmuir binding model with a χ2 value < 10% of the maximum response ( Rmax​ ).

G N1 1. Surface Preparation (CM5 Chip Activation) N2 2. Target Immobilization (Amine Coupling) N1->N2 N3 3. Baseline Stabilization (Running Buffer) N2->N3 N4 4. Analyte Injection (Association Phase) N3->N4 N5 5. Buffer Wash (Dissociation Phase) N4->N5 N6 6. Surface Regeneration (e.g., 10mM Glycine-HCl) N5->N6 N6->N3 Next Cycle N7 7. Kinetic Fitting (1:1 Langmuir Model) N6->N7

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC provides the thermodynamic driving forces ( ΔH , ΔS ) of the interaction.

  • Sample Preparation & Degassing: Dialyze both the target protein and the peptide analog into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Degas samples under vacuum for 10 minutes.

    • Causality: Buffer mismatch generates massive heats of mixing that obscure the binding signal. Degassing prevents air bubbles from causing baseline spikes during the titration.

  • Titration Execution: Load the target protein (10-20 µM) into the sample cell and the peptide analog (100-200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections.

  • Blank Subtraction: Perform a control titration of the peptide injected into the buffer alone.

Self-Validating System Check: Subtract the integration of the blank titration from the main experiment to isolate the heat of binding from the heat of dilution. The stoichiometry ( N ) must fit to approximately 1.0; a significant deviation (e.g., N<0.7 ) indicates inactive protein fractions, aggregation, or inaccurate concentration measurements.

Conclusion

The strategic incorporation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid into peptide scaffolds offers a sophisticated method to enhance target affinity. By leveraging the synergistic effects of pyridine hydrogen bonding, fluorine-induced π -deficiency, and halogen bonding, researchers can achieve sub-nanomolar affinities with favorable pharmacokinetic profiles.

References

  • Xu, Z., et al. "Utilization of Halogen Bond in Lead Optimization: A Case Study of Rational Design of Potent Phosphodiesterase Type 5 (PDE5) Inhibitors." Journal of Medicinal Chemistry (2011).[Link]

  • Lu, Y., et al. "Halogen Bonding—A Novel Interaction for Rational Drug Design?" ACS Publications (2009). [Link]

  • Douzi, B. "Protein-Protein Interactions: Surface Plasmon Resonance." Methods in Molecular Biology / PubMed (2017).[Link]

  • "Label-Free Analysis of Binding and Inhibition of SARS-Cov-19 Spike Proteins to ACE2 Receptor with ACE2-Derived Peptides by Surface Plasmon Resonance." ACS Publications (2022). [Link]

Sources

Comparative

Structural Validation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid: A Comparative Guide to X-Ray Crystallography, NMR, and MicroED

Executive Summary The incorporation of non-canonical heterocyclic amino acids (NCHAAs) into peptides and small-molecule therapeutics is a cornerstone of modern drug discovery and agrochemical development. Specifically, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical heterocyclic amino acids (NCHAAs) into peptides and small-molecule therapeutics is a cornerstone of modern drug discovery and agrochemical development. Specifically, 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid has emerged as a critical building block, offering unique electrostatic properties, enhanced metabolic stability, and potent herbicidal activity[1]. The strategic placement of the fluorine atom on the pyridine ring modulates the pKa of the nitrogen and introduces potential halogen-bonding interactions, which are pivotal for target binding[2].

However, the precise structural validation of such chiral, fluorinated molecules is non-trivial. Determining the absolute configuration (enantiomeric purity) and mapping the intricate hydrogen/halogen bond networks requires robust analytical frameworks. This guide objectively compares the gold-standard approach—Single-Crystal X-ray Crystallography —against emerging and complementary alternatives: Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Comparative Performance Analysis

To select the optimal structural validation method, researchers must weigh sample availability, required resolution, and the specific structural questions being addressed.

Table 1: Comparative Metrics for Structural Validation of Fluorinated NCHAAs
MetricX-Ray Crystallography (Primary)MicroED (Alternative 1)NMR Spectroscopy (Alternative 2)
Sample Requirement > 10 µm single crystal (µg to mg)Nanocrystals / Powder (femtograms)Solution (mg scale)
Resolution Limit < 0.8 Å (Atomic)~ 1.0 Å (Sub-Ångström)N/A (Ensemble averages)
Absolute Configuration Yes (via anomalous dispersion)Difficult (Requires internal standard)No (Requires chiral derivatization)
Halogen/Hydrogen Bonds Explicitly mapped (3D coordinates)Electrostatic potential mappedInferred via NOE/Chemical Shifts
Time to Structure Days to Weeks (Crystallization bottleneck)Minutes to Hours (Direct from powder)Hours to Days (Data acquisition)

Methodological Workflows & Causality

As a Senior Application Scientist, it is critical to understand not just how to execute a protocol, but why specific parameters are chosen. Every structural validation workflow must function as a self-validating system to ensure data integrity.

Single-Crystal X-ray Crystallography (The Gold Standard)

Why it's chosen: X-ray crystallography remains the premier method for determining the absolute configuration of chiral molecules without the need for internal standards. For 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, it explicitly maps the zwitterionic state and intermolecular interactions.

Step-by-Step Protocol & Causality:

  • Sample Purification: Purify the synthesized compound via preparative HPLC to >99% enantiomeric excess. Causality: Impurities disrupt the crystal lattice, leading to twinning or failure to nucleate.

  • Crystallization via pH Titration: Dissolve the compound in a dilute acidic solution and slowly diffuse a volatile base (e.g., ammonia vapor) using a vapor diffusion setup. Causality: Because the molecule is a zwitterionic amino acid, it exhibits minimum solubility at its isoelectric point (pI). Slowly approaching the pI gently forces the compound out of solution to form large (>10 µm) single crystals.

  • Cryoprotection & Harvesting: Harvest crystals and briefly soak them in Paratone-N oil. Causality: This displaces surface water, preventing the formation of crystalline ice during flash-cooling to 100 K, which would otherwise produce parasitic diffraction rings and obscure the sample's high-resolution data.

  • Data Collection: Collect diffraction data using a Cu Kα source (λ = 1.5418 Å). Causality: Copper radiation maximizes the anomalous scattering signal from lighter atoms (like oxygen and fluorine), enabling the precise calculation of the Flack parameter to confirm absolute stereochemistry.

  • Self-Validation System: Solve the structure using direct methods (e.g., SHELXT) and refine (SHELXL). The system is self-validating: a successful model will yield an R1 factor < 5% and a Goodness-of-Fit (S) near 1.0. Furthermore, the thermal ellipsoids (B-factors) of the fluorine atom must be analyzed to ensure it is not misassigned as a hydroxyl group (which possesses one less electron and would show anomalous residual density).

Microcrystal Electron Diffraction (MicroED)

Why it's chosen: When the synthesis yields only microcrystalline powders that resist traditional crystallization, MicroED can determine structures directly from femtogram quantities of material[3].

Step-by-Step Protocol & Causality:

  • Sample Preparation: Gently mill the dry powder and deposit it onto a carbon-coated TEM grid. Causality: Milling ensures crystal thickness is <300 nm, which is critical because thicker crystals cause multiple scattering (dynamical scattering) of electrons, severely complicating phase determination[4].

  • Plunge Freezing & Data Collection: Plunge-freeze the grid in liquid ethane and transfer to a cryo-TEM. Collect continuous rotation data at ultra-low electron doses.

  • Self-Validation System: Because electrons interact with the electrostatic potential rather than electron density, hydrogen atoms are often more visible than in X-ray data. However, to self-validate the absolute configuration of the chiral center, a known chiral internal standard must be co-crystallized with the sample to act as a stereochemical anchor[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's chosen: NMR provides dynamic, solution-state conformational data. 19F NMR is particularly powerful due to its 100% natural abundance, high sensitivity, and lack of background signal in biological media[5].

Step-by-Step Protocol & Causality:

  • Sample Dissolution: Dissolve the compound in D2O or DMSO-d6.

  • Multinuclear Acquisition: Acquire 1H, 13C, and 19F spectra. Causality: The 19F chemical shift is exquisitely sensitive to the local electronic environment and rotameric state of the pyridine ring, providing immediate feedback on the molecule's microenvironment.

  • Self-Validation System: Execute 2D NOESY/ROESY experiments to generate through-space distance constraints. To self-validate, these experimental distances must be mapped against theoretical molecular dynamics (MD) conformers to confirm the predominant solution-state geometry[6].

Visualizing the Validation Pathways

DecisionTree Start Synthesized NCHAA (Powder/Solution) Cond1 Can it form large single crystals (>10 µm)? Start->Cond1 Cond2 Only nanocrystals or powder available? Start->Cond2 Cond3 Requires solution-state dynamics? Start->Cond3 Xray X-Ray Crystallography (Absolute Configuration) Cond1->Xray Yes MicroED MicroED (Sub-Ångström from powder) Cond2->MicroED Yes NMR 19F/1H NMR (Conformational Ensembles) Cond3->NMR Yes

Caption: Decision matrix for selecting structural validation methods for NCHAAs.

Workflow Purification 1. Sample Purification (HPLC >99% purity) Crystallization 2. Vapor Diffusion (pH near pI) Purification->Crystallization Ensures homogeneity Diffraction 3. Data Collection (Cryo-cooling 100K) Crystallization->Diffraction Yields single crystal Phasing 4. Phasing & Refinement (Direct Methods) Diffraction->Phasing High-res reflections Validation 5. Self-Validation (R-factor < 5%, GOF ~ 1.0) Phasing->Validation Coordinate generation Validation->Crystallization Poor fit requires new polymorph

Caption: Self-validating workflow for X-ray crystallographic determination of small molecules.

Conclusion

While MicroED is revolutionizing the speed of small-molecule structure determination directly from powders[7], and NMR provides unmatched dynamic insights, Single-Crystal X-ray Crystallography remains the definitive, self-validating method for establishing the absolute configuration and precise intermolecular bonding networks of complex NCHAAs like 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. By understanding the causality behind crystallization thermodynamics and anomalous dispersion, researchers can confidently validate these critical molecular building blocks.

References

  • Title: Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides (WO2020250223A1)
  • Title: Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II)
  • Title: MicroED in drug discovery Source: PMC - NIH URL
  • Title: MicroED in natural product and small molecule research Source: eScholarship URL
  • Title: Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy Source: NIH URL
  • Title: Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field Source: bioRxiv URL
  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL

Sources

Validation

A Senior Application Scientist's Guide to Incorporating Novel Fluorinated Unnatural Amino Acids in SPPS: A Comparative Case Study of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Introduction: The Strategic Value of Fluorination in Peptide Therapeutics The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful toolkit to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorination in Peptide Therapeutics

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, binding affinity, and bioavailability.[1] Among the various modifications, fluorination has emerged as a particularly compelling strategy. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the conformational preferences, hydrophobicity, and pKa of a peptide, often leading to improved pharmacological profiles.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of a novel fluorinated UAA, 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid , in Solid-Phase Peptide Synthesis (SPPS). Rather than presenting a simple protocol, we will establish a rigorous head-to-head comparison against well-characterized standard UAAs. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and outlines the analytical methods required to generate robust, comparative data. Our goal is to empower you to not only successfully synthesize peptides with this novel building block but also to understand its unique behavior and potential advantages.

Comparative Building Blocks: Profiling the Candidates

A meaningful comparison requires well-defined benchmarks. We will evaluate our novel UAA against two standard UAAs that represent common structural classes: a fluorinated aromatic analogue and a sterically bulky hydrophobic residue.

Amino AcidStructureKey Characteristics & Rationale for Inclusion
2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid Novel Candidate: The fluoropyridinyl moiety is of high interest. The electron-withdrawing fluorine atom and the nitrogen atom in the aromatic ring are expected to lower the pKa of the side chain and potentially modulate the nucleophilicity of the α-amino group during synthesis. Its impact on peptide conformation and binding is a key question.
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid (4-F-Phe) Fluorinated Benchmark: This UAA allows for a direct comparison between a fluorinated phenyl ring and our novel fluoropyridinyl ring. It helps isolate the effects of the pyridine nitrogen on synthesis performance and final peptide properties.
(S)-2-Amino-3-(2-naphthyl)propanoic acid (D-Nal) Steric Hindrance Benchmark: The bulky naphthyl group is known to present steric challenges during SPPS.[1] This provides a "stress test" to gauge the coupling efficiency of our novel UAA against a residue that often requires optimized, more potent coupling conditions.

Experimental Design: A Framework for Head-to-Head SPPS Comparison

To generate meaningful comparative data, we will synthesize a model peptide, incorporating each of the three UAAs at the same position. This approach ensures that any observed differences in yield, purity, or coupling efficiency can be directly attributed to the UAA .

Model Peptide Sequence: Test-Peptide-X

We will synthesize a 9-amino acid peptide based on a well-behaved sequence: Ac-Tyr-Gly-Gly-X-Leu-Arg(Pbf)-Arg(Pbf)-Gln(Trt)-NH₂

Where X will be:

  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

  • 4-Fluorophenylalanine (4-F-Phe)

  • (S)-2-Amino-3-(2-naphthyl)propanoic acid (D-Nal)

This sequence includes a mix of hydrophobic (Leu), polar (Gln, Tyr), and basic (Arg) residues, providing a representative context for evaluating the UAA's performance. The synthesis will be performed on a Rink Amide resin to yield a C-terminal amide, a common feature in therapeutic peptides.

Diagram: General Fmoc/tBu SPPS Workflow

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Repeat n-1 times Wash2 DMF Wash Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Acetylation N-terminal Acetylation Final_Deprotection->Acetylation Cleavage Cleavage & Global Deprotection (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: The iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following protocols are designed for a 0.1 mmol synthesis scale.

PART 1: Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Preparation:

    • Place 135 mg of Rink Amide AM resin (loading ~0.74 mmol/g) in a 10 mL SPPS reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes, then drain the solvent.[1]

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a second 5 mL portion of the deprotection solution for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • Rationale: We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. Its high reactivity is ideal for coupling sterically hindered or electronically deactivated UAAs, minimizing the risk of incomplete reactions.[1]

    • In a separate vial, pre-activate the amino acid by dissolving:

      • Fmoc-protected amino acid (0.4 mmol, 4.0 eq.)

      • HATU (0.39 mmol, 3.9 eq.)

      • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8.0 eq.)

      • in 3 mL of DMF.

    • Let the activation mixture stand for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 45-60 minutes.

    • In-process Control (Kaiser Test): Take a few beads of resin, wash with DMF and ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), extend the coupling time by 30 minutes or perform a second coupling (double couple).[4]

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence. For the UAA at position X , pay close attention to the Kaiser test result, as this is a critical point of comparison.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Tyrosine), wash the resin with DMF.

    • Add a solution of 5% (v/v) Acetic Anhydride and 6% (v/v) DIPEA in DMF.

    • Agitate for 30 minutes. Drain and wash with DMF (3x) and Dichloromethane (DCM) (3x).

    • Dry the peptide-resin under vacuum.

PART 2: Cleavage, Purification, and Analysis
  • Cleavage and Global Deprotection:

    • Rationale: A standard "Reagent K" cocktail is used, containing scavengers (Water and Triisopropylsilane) to protect sensitive residues like Trp, Met, and Cys from side reactions during cleavage. Although our test peptide lacks these, this is a robust, standard practice.[1]

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) . Caution: Handle TFA in a fume hood with appropriate PPE.

    • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

    • Agitate at room temperature for 3 hours.

    • Filter the solution to separate the resin, collecting the filtrate.

    • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

    • Purify using a preparative C18 RP-HPLC column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient would be 5-65% B over 30 minutes. This may require optimization for each peptide.

    • Monitor the elution at 215 nm, which is optimal for detecting the peptide bond.[5]

    • Collect fractions corresponding to the main peak.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Analysis and Quality Control:

    • Purity Assessment: Analyze the purified peptide using analytical RP-HPLC with the same gradient system. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[6][7]

    • Identity Confirmation: Determine the molecular weight of the purified peptide using Mass Spectrometry (MALDI-TOF or LC-ESI-MS) and compare it to the calculated theoretical mass.[5]

Data Summary and Interpretation

The success of incorporating a novel UAA is measured by its impact on synthesis efficiency and the quality of the final product. The following table should be used to summarize the experimental results for a direct comparison.

ParameterTest-Peptide-1 (2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid)Test-Peptide-2 (4-F-Phe)Test-Peptide-3 (D-Nal)
Coupling Time for UAA (min) Record time required for negative Kaiser testRecord time required for negative Kaiser testRecord time required for negative Kaiser test
Double Coupling Required? Yes / NoYes / NoYes / No
Crude Peptide Yield (mg) Record massRecord massRecord mass
Crude Purity (HPLC %) Calculate from HPLC areaCalculate from HPLC areaCalculate from HPLC area
Purified Peptide Yield (mg) Record massRecord massRecord mass
Final Purity (HPLC %) Calculate from HPLC areaCalculate from HPLC areaCalculate from HPLC area
Theoretical Mass (Da) CalculateCalculateCalculate
Observed Mass (Da) From MS dataFrom MS dataFrom MS data
Interpreting the Results
  • Coupling Efficiency: A longer coupling time or the need for double coupling for the novel UAA compared to the benchmarks suggests that its structure presents a synthetic challenge. The electronegativity of the fluoropyridinyl system may reduce the nucleophilicity of the α-amino group, slowing the reaction.[8] This is a critical finding, indicating that for more complex sequences, even more potent coupling reagents or longer reaction times may be necessary.

  • Crude Purity and Yield: Low crude purity and yield can be indicative of incomplete coupling or deprotection steps throughout the synthesis, leading to deletion sequences or other side products. If the peptide containing the novel UAA shows significantly lower crude purity, it points to aggregation issues or side reactions promoted by the UAA's side chain.

  • Final Purity and Yield: The final yield after purification is the ultimate measure of synthetic success. A low final yield, even with high purity, suggests that either the synthesis was inefficient or that the peptide was difficult to purify, perhaps due to poor solubility or aggregation. The incorporation of fluorinated residues is known to increase hydrophobicity, which can affect HPLC behavior.[9]

Conclusion

This guide provides a robust, scientifically-grounded framework for the evaluation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid in SPPS. By conducting a direct comparison against well-understood standard UAAs, researchers can generate the necessary data to make informed decisions about its use in complex peptide drug discovery programs. Understanding the synthetic behavior of a novel building block is the first and most critical step toward unlocking its potential to create next-generation peptide therapeutics with enhanced properties. The experimental design and protocols outlined herein provide a clear path to achieving that understanding.

References

  • Tinker, A., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Mykhailiuk, P. K. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Hogg, S. J., & Kellam, B. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • J. Am. Chem. Soc. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • J-STAGE. (n.d.). Solid Phase Peptide Synthesis (SPPS). [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. [Link]

  • J. Pept. Res. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]

Sources

Comparative

A Guide to Cross-Validation of In Vivo Efficacy for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Compounds in Neuroprotective Research

This guide provides a comprehensive framework for designing and executing robust in vivo cross-validation studies for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid and its analogs. It is intended for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and executing robust in vivo cross-validation studies for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid and its analogs. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and a high degree of confidence in the preclinical evaluation of this class of compounds.

Introduction: The Significance of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Analogs in Neuroprotection

Excitatory amino acid (EAA) antagonists have shown considerable promise as neuroprotective agents in preclinical models of neurological disorders such as stroke and traumatic brain injury.[1] The over-release of glutamate, a primary excitatory neurotransmitter, can lead to excitotoxic neuronal damage. Compounds that can modulate this pathway, particularly antagonists of the N-methyl-D-aspartate (NMDA) receptor, are of significant therapeutic interest.[1] 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, as a structural analog of other excitatory amino acid derivatives, is hypothesized to interact with these pathways. Its unique fluoro-substituted pyridine ring may offer altered pharmacokinetic and pharmacodynamic properties, such as improved blood-brain barrier penetration or enhanced receptor affinity, which are critical for central nervous system (CNS) therapeutics.

The rigorous in vivo validation of such compounds is paramount to their successful clinical translation. Cross-validation, in this context, refers to the systematic process of verifying and confirming the efficacy of a lead compound across different experimental conditions, models, or laboratories to ensure the robustness and generalizability of the findings.[2][3] This guide will delineate a comprehensive strategy for the cross-validation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid's neuroprotective efficacy.

Strategic Framework for In Vivo Cross-Validation

A multi-faceted approach to cross-validation is essential for building a compelling preclinical data package. This involves a logical progression from initial efficacy demonstration to robust validation across varied and challenging experimental paradigms.

The Rationale Behind a Multi-Model Approach

Relying on a single animal model can lead to results that are not generalizable. Different models of neurological injury may involve distinct pathophysiological cascades. Therefore, demonstrating efficacy across multiple, mechanistically distinct models provides stronger evidence of a compound's broad neuroprotective potential. For instance, a compound effective in a model of focal cerebral ischemia should also be tested in models of traumatic brain injury or excitotoxicity induced by direct agonist administration to validate its mechanism of action.[1][4]

Inter-Laboratory and Intra-Laboratory Reproducibility

To ensure the reliability of findings, it is crucial to demonstrate that the observed efficacy is not an artifact of a specific laboratory's procedures.[5] An ideal cross-validation plan includes:

  • Intra-laboratory validation: Repeating the key experiments by different personnel within the same lab.

  • Inter-laboratory validation: Collaborating with an independent laboratory to replicate the core findings. This significantly strengthens the confidence in the compound's efficacy.

Head-to-Head Comparison with Standard-of-Care and Competitor Compounds

A direct comparison with existing therapeutic agents or other investigational drugs provides a clear benchmark for the compound's potential clinical utility. This allows for a quantitative assessment of relative efficacy and therapeutic window.

Experimental Design and Protocols

The following sections provide detailed methodologies for the in vivo evaluation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid.

Animal Models of Neurological Injury

The choice of animal models is critical and should align with the presumed mechanism of action of the compound. Given its structural similarity to excitatory amino acids, models of excitotoxicity-mediated neuronal death are highly relevant.

  • Rodent Models of Focal Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rats or mice is a widely accepted standard for preclinical stroke research. It mimics the pathophysiology of human ischemic stroke and provides a robust platform for evaluating neuroprotective agents.[1]

  • NMDA-Induced Excitotoxicity Model: Direct intracerebral injection of NMDA in rodents creates a localized lesion mediated by excitotoxicity. This model is ideal for confirming the compound's ability to antagonize NMDA receptor-mediated neuronal death.

  • Traumatic Brain Injury (TBI) Models: Models such as controlled cortical impact (CCI) can be used to assess the compound's efficacy in a more complex injury paradigm that involves both primary mechanical injury and secondary excitotoxic damage.[6]

Detailed Experimental Protocol: MCAO Model

This protocol outlines the key steps for assessing the neuroprotective efficacy of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid in a rat model of transient focal cerebral ischemia.

Objective: To determine if the administration of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid reduces infarct volume and improves neurological outcome following MCAO.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (synthesized and purified) [For Research Use Only. Not for human or veterinary use.][7]

  • Vehicle (e.g., saline, DMSO/saline)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • MCAO Surgery:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Introduce a 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Randomly assign animals to treatment groups: Vehicle, 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (multiple doses), and a positive control (e.g., another NMDA antagonist).

    • Administer the compound intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined time point (e.g., 30 minutes post-MCAO).

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the animals and harvest the brains.

    • Slice the brain into 2mm coronal sections.

    • Stain the sections with 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare infarct volumes and neurological scores between groups.

Visualization of the Experimental Workflow

MCAO_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_treatment Treatment Phase cluster_post_op Post-Operative Assessment Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO MCAO Surgery (90 min occlusion) Animal_Prep->MCAO Randomization Randomization to Groups MCAO->Randomization Drug_Admin Drug/Vehicle Administration Randomization->Drug_Admin Neuro_Assess Neurological Assessment (24h post-MCAO) Drug_Admin->Neuro_Assess Infarct_Analysis Infarct Volume Analysis (TTC Staining) Neuro_Assess->Infarct_Analysis Stats Statistical Analysis Infarct_Analysis->Stats

Caption: Workflow for the MCAO in vivo efficacy study.

Comparative Efficacy and Data Presentation

To provide a clear comparison, the efficacy data for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid should be presented alongside relevant comparators.

CompoundDose (mg/kg, i.v.)Time of Administration (post-MCAO)Infarct Volume Reduction (%)Neurological Score Improvement (%)
Vehicle-30 min00
2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid 1030 min3540
2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid 3030 min5560
Selfotel (Competitive NMDA Antagonist)[1]2030 min4550

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid are likely mediated through the modulation of the glutamatergic system. The following diagram illustrates the proposed mechanism of action.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Leads to Compound 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid Compound->NMDA_Receptor Antagonizes

Caption: Proposed mechanism of action via NMDA receptor antagonism.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive cross-validation of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid's in vivo efficacy. By employing a multi-model, multi-laboratory approach and conducting head-to-head comparisons, researchers can build a robust and compelling preclinical data package. Future studies should focus on elucidating the detailed pharmacokinetic profile of the compound, investigating its potential off-target effects, and exploring its efficacy in chronic models of neurodegeneration.

References

  • Title: Clinical experience with excitatory amino acid antagonist drugs Source: PubMed URL: [Link]

  • Title: 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs Source: PubMed URL: [Link]

  • Title: Cross-Validation Visualized: A Narrative Guide to Advanced Methods Source: MDPI URL: [Link]

  • Title: Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability Source: PMC URL: [Link]

  • Title: Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery Source: PMC URL: [Link]

  • Title: Preclinical Animal Models to Investigate the Role of Na v 1.7 Ion Channels in Pain Source: MDPI URL: [Link]

  • Title: Evidence for Excitatory and Inhibitory Amino Acids Participation in the Neuropharmacological Activity of Alpha-and Beta-Amyrin Acetate Source: ResearchGate URL: [Link]

  • Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: Frontiers URL: [Link]

  • Title: Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists Source: ResearchGate URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods Source: Taylor & Francis Online URL: [Link]

  • Title: Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders Source: Google Patents URL
  • Title: Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases Source: MDPI URL: [Link]

  • Title: Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS Source: PMC URL: [Link]

  • Title: Screening for neurotoxic amino acid associated with neurological disorders Source: Google Patents URL
  • Title: Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II Source: Frontiers URL: [Link]

  • Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]

  • Title: Animal Models for Translational Pain Research Source: International Association for the Study of Pain (IASP) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. As a fluorinated pyridine derivative and an amino acid analog, this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid. As a fluorinated pyridine derivative and an amino acid analog, this compound requires specialized disposal procedures to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

Understanding the chemical nature of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is foundational to its safe disposal. The molecule incorporates a fluorinated pyridine ring, a structure common in many biologically active compounds, and an amino acid moiety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally related molecules, such as other fluorinated aminopyridines.[1][2][3]

These related compounds are consistently classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[1][2][3] Therefore, it is imperative to treat 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid as a hazardous substance.

Table 1: Summary of Anticipated Hazards and Properties

PropertyAnticipated Value/ClassificationRationale & Source Analogy
Physical Form White to off-white solid/powderBased on similar amino acid derivatives.[4]
GHS Hazard Statements Harmful if swallowed (Acute Tox. 4)[1][2], Causes skin irritation (Skin Irrit. 2)[1][2][5], Causes serious eye irritation (Eye Irrit. 2A)[1][2][5], May cause respiratory irritation (STOT SE 3)[1][5]Derived from SDS for 2-Amino-5-fluoropyridine and other similar compounds.[1][2][5]
Primary Exposure Routes Inhalation, Ingestion, Skin/Eye ContactStandard for powdered chemical substances.
Key Structural Concerns Fluorinated Organic: Combustion can produce highly toxic hydrogen fluoride (HF).[6][7] Pyridine Derivative: Pyridine-based compounds are often toxic and require incineration.[8][9]General principles of halogenated and heterocyclic compound chemistry.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The minimum required PPE for handling 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid in solid form or in solution includes:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[8][10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[11][12][13]

  • Body Protection : A fully-buttoned laboratory coat protects against skin contact.[11][13]

  • Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[11]

Disposal Workflow Overview

The proper disposal of this compound is a multi-step process that prioritizes containment, segregation, and destruction by certified means. The following diagram outlines the decision-making process for routine disposal and emergency spills.

G cluster_0 Disposal Workflow for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid start Waste Generation (Solid, Liquid, Contaminated Labware) collect_waste 1. Collect Waste in Designated Container start->collect_waste Routine Disposal spill Spill Occurs start->spill Accidental Release segregate 2. Segregate as 'Halogenated Organic Waste' collect_waste->segregate label_container 3. Securely Label Container (Name, Hazards, Date) segregate->label_container store 4. Store in Ventilated, Secure Area label_container->store contact_ehs 5. Arrange Pickup via Institutional EHS store->contact_ehs don_ppe A. Don Appropriate PPE spill->don_ppe contain B. Contain Spill with Inert Absorbent don_ppe->contain collect_spill C. Collect & Place in Waste Container contain->collect_spill decon D. Decontaminate Spill Area collect_spill->decon decon->label_container Merge with Routine Path

Caption: A workflow for the safe disposal of laboratory chemical waste.

Detailed Disposal Protocols

Adherence to the following step-by-step methodologies is critical. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.[8]

Protocol 1: Segregation and Collection of Waste

The primary disposal route for halogenated organic compounds is high-temperature incineration.[8][14] This is because these compounds can form highly toxic byproducts like dioxins and furans if not combusted at sufficiently high temperatures (often >1100 °C).[15][16] Therefore, proper segregation is paramount.

  • Designate a Waste Container : Obtain a dedicated, chemically compatible, and sealable waste container. This container must be clearly labeled for "Halogenated Organic Waste".[8][11][17]

  • Solid Waste : Collect all unused, expired, or contaminated solid 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid directly into the designated container.[18]

  • Liquid Waste : Collect all solutions containing the compound in a dedicated "Halogenated Organic Liquid Waste" container.

    • Causality : Do not mix this waste stream with non-halogenated organic solvents. Diluting halogenated waste with other solvents increases the total volume that must be incinerated at high cost and can complicate the disposal process.

    • Prohibition : Never dispose of this compound or solutions containing it down the drain.[8][19] This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination.[20]

  • Labeling : The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid".

    • Associated hazard pictograms (e.g., harmful/irritant).

    • The date of first waste addition.[17]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][21] The storage area should be secure and have secondary containment.[20]

Protocol 2: Decontamination of Labware

Proper decontamination prevents cross-contamination and ensures that labware can be safely washed or disposed of.

  • Disposable Labware : Any disposable items (pipette tips, tubes, etc.) that have come into contact with the compound should be considered solid hazardous waste and placed in the "Halogenated Organic Waste" container.[18]

  • Non-Disposable Labware (Glassware) :

    • Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue.

    • Collect this rinsate and dispose of it as "Halogenated Organic Liquid Waste".[18]

    • Repeat the rinse two more times (triple rinse).

    • After the third rinse is collected for disposal, the glassware can be washed according to standard laboratory procedures.[22]

Protocol 3: Spill Management

Immediate and correct action during a spill is crucial to minimize hazards.[8]

  • Evacuate and Secure : Immediately alert others in the area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[8][10]

  • Don PPE : Wear the full PPE as described in Section 2.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust.[1] For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[21][23]

  • Collection : Carefully scoop the spilled material or absorbent into your designated "Halogenated Organic Waste" container.[21]

  • Decontamination : Clean the spill area thoroughly with a cloth dampened with a suitable solvent, collecting all cleaning materials as hazardous waste.[18]

  • Reporting : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Protocol 4: Final Disposal

The ultimate disposal of this hazardous waste must be handled by professionals.

  • Contact EHS : Once your waste container is full or is no longer needed, contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup.[8]

  • Documentation : Complete all necessary waste disposal forms required by your institution and the disposal contractor.[8] This creates a cradle-to-grave record of the hazardous waste, as mandated by the RCRA.

By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safe and compliant disposal of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, protecting yourself, your colleagues, and the environment.

References

  • Amino Acid Reactions. (2022). Chemistry LibreTexts. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Catalytic Destruction of Hazardous Halogenated Organic Chemicals. (1989). P2 InfoHouse. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (n.d.). UNSW. [Link]

  • Perspective on halogenated organic compounds. (n.d.). PMC - NIH. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA. [Link]

  • Incineration Techniques for Control of Volatile Organic Compound Emissions. (n.d.). Air & Waste Management Association. [Link]

  • Incineration - Zero Waste Europe. (n.d.). Zero Waste Europe. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR. [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • 2-amino-3-(5-chloro-2-fluoropyridin-3-yl)propanoic acid. (n.d.). Appchem. [Link]

  • Fluorine Safety Information. (n.d.). Princeton University. [Link]

  • Preparation and characterization of acrylic hydrogels neutralized by basic amino acids. (2000). PubMed. [Link]

  • Amino acids/NH₃ mixtures for CO₂ capture: effect of neutralization methods on CO₂ mass transfer and NH₃ vapour loss. (2025). Open Research Newcastle. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl ROTH. [Link]

  • Neutralizing positive charges at the surface of a protein lowers its rate of amide hydrogen exchange without altering its structure or increasing its thermostability. (n.d.). PMC - NIH. [Link]

  • How to dissolve mixture of amino acids at high concentrations?. (2016). ResearchGate. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry Steps. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Maryland. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. (n.d.). EPA. [Link]

  • (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride. (n.d.). NextSDS. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers. [Link]

  • 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate. (n.d.). PubMed. [Link]

  • 3-(2-Aminophenyl)propanoic acid. (n.d.). PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Hazard Analysis and Risk Assessment 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid combines the chemical properties of a pyridine derivative, a fluorinated organic molecule, and an amino acid. This unique combination nec...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis and Risk Assessment

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid combines the chemical properties of a pyridine derivative, a fluorinated organic molecule, and an amino acid. This unique combination necessitates a multi-faceted approach to safety.

  • Pyridine Moiety : Pyridine and its derivatives are often associated with hepatotoxicity, neurotoxicity, and irritation to the skin, eyes, and respiratory tract.[1][2][3] They can be readily absorbed through the skin.

  • Fluorinated Substituent : The carbon-fluorine bond is strong; however, metabolic processes or thermal decomposition can potentially release fluoride ions or other toxic fluorine-containing compounds.[4][5] Fluoroacetic acid, a potential metabolite of some fluorinated compounds, is highly toxic and disrupts the Krebs cycle.[4]

  • Amino Acid Moiety : While the amino acid group itself is a fundamental biological building block, its presence can influence the compound's solubility and reactivity.

Given these considerations, it is prudent to treat 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid as a hazardous substance with the potential for acute and chronic health effects.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls.

  • Chemical Fume Hood : All manipulations of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation : Ensure the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.[6]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Recommended PPE Specifications & Rationale
Hand Protection Chemical-resistant glovesMaterial : Nitrile or neoprene gloves are recommended for handling pyridine derivatives and many organic compounds.[6][7] Thickness : A minimum thickness of 4-8 mils is advised for adequate protection against incidental contact. Practice : Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.
Eye and Face Protection Safety Goggles and Face ShieldType : Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.[1][2] Additional Protection : A face shield must be worn in conjunction with goggles when there is a risk of splashes or handling larger quantities.[1]
Respiratory Protection NIOSH-approved Respirator (if necessary)Primary Control : A chemical fume hood should be the primary means of respiratory protection.[7] Secondary Control : In the event of a ventilation failure or a significant spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter should be available and used by trained personnel.
Protective Clothing Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material should be worn to protect skin and personal clothing.[6][7]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[7]

Safe Handling and Operational Plan

A systematic workflow is crucial for minimizing the risk of exposure and ensuring experimental integrity.

Preparation and Weighing
  • Preparation : Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weigh boats, vials, etc.).

  • Weighing : Conduct all weighing operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel or solvent.

Dissolution and Reaction
  • Solvent Addition : Add solvents slowly and carefully to avoid splashing.

  • Reaction Monitoring : Keep the reaction vessel closed to the extent possible during the reaction. If sampling is required, do so carefully within the fume hood.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_fume_hood Verify Fume Hood Operation prep_start->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Begin Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_quench Quench Reaction (if needed) handle_react->cleanup_quench Reaction Complete cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose of Waste Properly cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff

Caption: Workflow for Safe Handling of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation :

    • Solid Waste : Collect unreacted 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid and any contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[7]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[7]

    • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[7]

  • Labeling : All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Conclusion

The safe handling of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid requires a proactive and informed approach to safety. By implementing robust engineering controls, consistently using the correct PPE, adhering to safe operational procedures, and having a clear emergency plan, researchers can minimize the risks associated with this compound. This commitment to safety not only protects laboratory personnel but also ensures the integrity of the research being conducted.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary Identification: Pyridine.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Fisher Scientific. (2009, January 16). Safety Data Sheet: 2-Amino-5-fluoropyridine.
  • MilliporeSigma. (2025, June 11). Safety Data Sheet: 2-Amino-3-chloropyridine.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.
  • ResearchGate. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.

Sources

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